molecular formula C26H25NO5 B1390422 Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine CAS No. 1185301-96-5

Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine

Cat. No.: B1390422
CAS No.: 1185301-96-5
M. Wt: 431.5 g/mol
InChI Key: BAQRRKLRSXHSAM-UHFFFAOYSA-N
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Description

Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine is a useful research compound. Its molecular formula is C26H25NO5 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-26(24(28)29,15-17-8-7-9-18(14-17)31-2)27-25(30)32-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,23H,15-16H2,1-2H3,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQRRKLRSXHSAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)OC)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701158851
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-α-methylphenylalanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185301-96-5
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-α-methylphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185301-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-α-methylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

alpha-methyl-3-methoxy-phenylalanine structure and applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to α-Methyl-3-methoxy-phenylalanine: Structure, Synthesis, and Applications in Advanced Biomedical Research

Executive Summary

α-Methyl-3-methoxy-phenylalanine is a synthetic, non-proteinogenic amino acid that has garnered significant interest within the scientific community. Its unique structural modifications, specifically the α-methyl and 3-methoxy groups on the phenylalanine scaffold, confer distinct chemical and biological properties. This guide provides a comprehensive overview of its structure, a detailed protocol for its chemical synthesis, and a thorough exploration of its current and potential applications. The primary focus of its application lies in its role as a crucial precursor for the synthesis of advanced radiopharmaceuticals, most notably fluorinated analogs used in Positron Emission Tomography (PET) for oncology. Furthermore, its structural similarity to other neurologically active compounds suggests its utility in neuroscience research. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important research compound.

Structural Elucidation and Physicochemical Properties

Molecular Structure

α-Methyl-3-methoxy-phenylalanine is a derivative of the essential amino acid L-phenylalanine. Its structure is characterized by two key modifications:

  • α-Methylation: A methyl group is added to the α-carbon, the carbon atom adjacent to the carboxyl group. This modification sterically hinders enzymatic degradation, thereby increasing the compound's in vivo stability compared to its non-methylated counterpart.

  • 3-Methoxy Substitution: A methoxy group (-OCH₃) is attached to the meta-position (carbon 3) of the phenyl ring. This substitution alters the electronic properties and lipophilicity of the molecule, influencing its interaction with biological targets and its transport across cellular membranes.

The L-enantiomer is typically the biologically active form, analogous to natural amino acids.

Physicochemical Data

The following table summarizes the key physicochemical properties of α-Methyl-3-methoxy-phenylalanine and its common derivatives.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₃Inferred from similar compounds[1]
Molecular Weight 209.24 g/mol Calculated
Appearance White to off-white powderTypical for similar amino acid derivatives[2]
Solubility Slightly soluble in waterExpected behavior for similar compounds[3]
Storage Conditions 0 - 8 °C, protect from light and moistureRecommended for stable storage of amino acid derivatives[2][4][5]
Stereochemistry Typically available as L- or D-enantiomer or a racemic mixtureStandard for chiral amino acids

Synthesis and Purification

The synthesis of α-methylated amino acids is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following is a representative laboratory-scale synthesis protocol.

Synthesis Workflow

The synthesis can be conceptualized as a multi-step process starting from a protected phenylalanine derivative. The α-methylation is a critical step, often achieved through enolate chemistry.

Synthesis_Workflow cluster_protection Step 1: Protection cluster_methylation Step 2: α-Methylation cluster_deprotection Step 3: Deprotection A 3-Methoxy-L-phenylalanine B N-Protected-3-methoxy-L-phenylalanine A->B Protection (e.g., Boc, Cbz) C Deprotonation to form enolate B->C Strong Base (e.g., LDA) D Methylation with Iodomethane C->D CH₃I E N-Protected-α-methyl-3-methoxy-phenylalanine D->E Workup F α-Methyl-3-methoxy-phenylalanine E->F Acidic Conditions (e.g., TFA)

Caption: A generalized workflow for the synthesis of α-Methyl-3-methoxy-phenylalanine.

Step-by-Step Laboratory Synthesis Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and available starting materials.

Step 1: N-Protection of 3-Methoxy-L-phenylalanine

  • Dissolve 3-Methoxy-L-phenylalanine in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add a base such as sodium bicarbonate (NaHCO₃) to the solution.

  • Slowly add a protecting group reagent, such as Di-tert-butyl dicarbonate (Boc₂O) for Boc protection, while stirring at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Perform an aqueous workup and extract the N-Boc-3-methoxy-L-phenylalanine with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected amino acid.

Step 2: α-Methylation

  • Dissolve the N-Boc-3-methoxy-L-phenylalanine in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) to deprotonate the α-carbon and form the corresponding enolate.

  • After stirring for a period to ensure complete enolate formation, add iodomethane (CH₃I) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and perform an aqueous workup.

  • Extract the product, N-Boc-α-methyl-3-methoxy-phenylalanine, with an organic solvent.

Step 3: Deprotection

  • Dissolve the purified N-Boc-α-methyl-3-methoxy-phenylalanine in an organic solvent such as dichloromethane (DCM).

  • Add a strong acid, such as trifluoroacetic acid (TFA), to cleave the Boc protecting group.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure α-Methyl-3-methoxy-phenylalanine.

Pharmacological Profile and Mechanism of Action

The primary pharmacological interest in α-Methyl-3-methoxy-phenylalanine stems from its role as a precursor to radiolabeled tracers and its structural relationship to other neuroactive compounds.

Interaction with Biological Targets

The most well-documented application of a derivative of this compound is L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT), a PET tracer. [¹⁸F]FAMT exhibits high specificity for malignant tumors due to its selective transport via the L-type amino acid transporter 1 (LAT1).[6][7] LAT1 is a sodium-independent transporter that is overexpressed in many types of cancer cells to meet their high demand for amino acids for proliferation. The α-methylation of the tracer prevents its incorporation into proteins, leading to its accumulation within cancer cells, which allows for clear imaging.[6]

Given that α-Methyl-3-methoxy-phenylalanine is the direct precursor for the fluorinated analog, it is expected to be a substrate for LAT1 as well.[8]

Additionally, related α-methylated amino acids are known to inhibit enzymes involved in neurotransmitter synthesis. For instance, α-Methylphenylalanine is an inhibitor of tyrosine hydroxylase and phenylalanine hydroxylase.[8][9] Methyldopa (α-methyl-L-DOPA), another analog, is metabolized to α-methylnorepinephrine, which acts as a selective agonist for α2-adrenergic receptors in the central nervous system, leading to a reduction in blood pressure.[10][11][12]

Signaling Pathway Modulation

The utility of α-Methyl-3-methoxy-phenylalanine derivatives in PET imaging is based on their ability to exploit the upregulated metabolic pathways in cancer cells.

PET_Tracer_Uptake cluster_cell Cancer Cell LAT1 {LAT1 Transporter | Overexpressed in Cancer} Metabolism Cellular Metabolism & Proliferation Accumulation [¹⁸F]FAMT Accumulation LAT1->Accumulation Transport into cell Imaging PET Signal Detection Accumulation->Imaging Positron Emission Tracer_ext [¹⁸F]FAMT (from α-Methyl-3-methoxy-phenylalanine) Tracer_ext->LAT1 Binding

Caption: Mechanism of [¹⁸F]FAMT uptake in cancer cells via the LAT1 transporter.

Applications in Drug Discovery and Biomedical Research

Precursor for Radiopharmaceutical Synthesis

The most prominent application of α-Methyl-3-methoxy-phenylalanine is as a key starting material in the synthesis of the PET tracer L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT). This tracer has shown significant promise in oncology for:

  • Tumor Diagnosis: [¹⁸F]FAMT PET has demonstrated high specificity in detecting various malignancies, including lung, esophageal, and oral cancers.[6][7][13] It is particularly useful in distinguishing malignant tumors from inflammatory lesions, a common challenge with the more conventional [¹⁸F]FDG PET tracer.[6]

  • Staging and Metastasis Detection: Studies have shown the utility of [¹⁸F]FAMT PET/CT in detecting bone metastases, complementing the information provided by [¹⁸F]FDG PET/CT.[14] It has also been used for the diagnosis of lymph node metastasis in esophageal cancer.[13]

  • Therapeutic Monitoring: The level of [¹⁸F]FAMT uptake can be used to monitor the response of tumors to chemotherapy. A significant correlation has been observed between the metabolic response measured by [¹⁸F]FAMT PET and patient survival in advanced lung cancer.[15]

Tool in Neuroscience Research

α-methylated amino acids are valuable tools for studying amino acid metabolism and transport in the brain. Specifically, α-methylphenylalanine has been used in animal models to induce hyperphenylalaninemia, mimicking the biochemical conditions of phenylketonuria (PKU).[9][16][17] This allows researchers to study the effects of high phenylalanine levels on brain development, including myelination and protein synthesis, without the confounding effects of tyrosine deficiency.[9][18]

Conclusion

α-Methyl-3-methoxy-phenylalanine is a versatile and valuable synthetic amino acid. While not an active therapeutic agent itself, its importance as a precursor for the highly specific and clinically relevant PET tracer, [¹⁸F]FAMT, is well-established. Its unique structural features, particularly the α-methylation that imparts metabolic stability, make it and its derivatives powerful tools in both oncology and neuroscience research. Future research may focus on optimizing the synthesis of this compound and exploring the potential of other derivatives as diagnostic agents or as modulators of amino acid transport and metabolism in various disease states.

References

  • L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications. (2025). PubMed.
  • Complementary roles of tumour specific PET tracer ¹⁸F-FAMT to ¹⁸F-FDG PET/CT for the assessment of bone metastasis. (2013). PubMed.
  • Usefulness of l-[3-18f]-α-methyl tyrosine (18F-FAMT) PET as therapeutic monitoring for patients with advanced lung cancer. (2014). ASCO Publications.
  • 18F-FAMT-PET is useful for the diagnosis of lymph node metastasis in operable esophageal squamous cell carcinoma. (2010). PubMed.
  • Clinical applications of [¹⁸F]FAMT PET. [¹⁸F]FAMT demonstrates... | Download Scientific Diagram. (n.d.). ResearchGate.
  • α-Methylphenylalanine. (n.d.). Wikipedia.
  • Fmoc-α-methyl-L-phenylalanine. (n.d.). Chem-Impex.
  • Preparation of optically active alpha-methyl-phenylalanine derivatives. (n.d.). Google Patents.
  • 3-Methoxy-D-Phenylalanine | C10H13NO3 | CID 10420176. (n.d.). PubChem.
  • N-Fmoc-N-methyl-3-methoxy-L-phenylalanine. (n.d.). MilliporeSigma.
  • The pharmacological actions of 3,4-dihydroxyphenyl-alpha-methylalanine (alpha-methyldopa), an inhibitor of 5-hydroxytryptophan decarboxylase. (n.d.). R Discovery.
  • Synthesis of alpha-methyl, alpha-substituted amino acids. (n.d.). Google Patents.
  • Synthesis of (3-Methoxy)-α-methyl-α-[(methylamino)methyl]benzene methanol. (n.d.). PrepChem.com.
  • L-3-Methoxyphenylalanine. (n.d.). Chem-Impex.
  • 4-hydroxy-3-methoxy-N-methylphenylalanine. (2025). ChemSynthesis.
  • Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. (n.d.). PubMed.
  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (n.d.). ResearchGate.
  • 3-Methoxy-L-phenylalanine | CAS 33879-32-2. (n.d.). Santa Cruz Biotechnology.
  • N-Fmoc-N-methyl-3-methoxy-L-phenylalanine. (n.d.). Sigma-Aldrich.
  • 3-Methoxy-L-phenylalanine | 33879-32-2. (n.d.). Sigma-Aldrich.
  • Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. (2025). ResearchGate.
  • 3-Methoxy-D-phenylalanine methyl ester hydrochloride | 1391507-80-4. (n.d.). Sigma-Aldrich.
  • 3-Methoxy-D-phenylalanine | 145306-65-6. (2025). ChemicalBook.
  • Effects of alpha-methylphenylalanine plus phenylalanine treatment during development on myelin in rat brain. (1980). PubMed.
  • Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria. (1981). PubMed.
  • 3-O-Methyldopa. (n.d.). Wikipedia.
  • Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. (n.d.). PMC.
  • Fmoc-3-methoxy-L-phenylalanine. (n.d.). Aralez Bio eStore.
  • Methyldopa. (n.d.). Wikipedia.
  • FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE. (2024). Journal of Population Therapeutics and Clinical Pharmacology.
  • L-α-methyldopa | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • 3-Methyl-L-phenylalanine, 95%. (n.d.). Fisher Scientific.

Sources

Engineering Peptide Metabolic Stability: The Role of α-Methyl-3-Methoxy-Phenylalanine in Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical translation of peptide therapeutics is frequently bottlenecked by their poor pharmacokinetic profiles. Endogenous peptides are rapidly cleared from circulation via renal filtration and systemic enzymatic degradation, often exhibiting half-lives on the order of minutes. To overcome these limitations, drug development professionals increasingly rely on the incorporation of non-proteinogenic amino acids.

This technical guide explores the profound impact of α-methyl-3-methoxy-phenylalanine (α-Me-3-MeO-Phe) —a highly specialized, dual-action synthetic amino acid. By synergizing the conformational rigidity of α-methylation with the metabolic shielding of a meta-methoxy substitution, this residue provides exceptional resistance against both proteolytic cleavage and hepatic oxidative metabolism.

Mechanistic Foundations: The "Why" Behind the Structure

To design self-validating and robust peptide therapeutics, one must understand the causality behind structural modifications. α-Me-3-MeO-Phe tackles the two primary vectors of peptide degradation: endopeptidase cleavage and Cytochrome P450 (CYP450) mediated oxidation.

Proteolytic Shielding via the Thorpe-Ingold Effect

Native phenylalanine possesses a hydrogen atom at the α-carbon, allowing the peptide backbone a wide range of allowed


 and 

dihedral angles. This flexibility permits the peptide to adopt the extended

-strand conformations necessary to dock into the active site clefts of proteases like Dipeptidyl Peptidase-4 (DPP-IV) and Neprilysin (NEP).

By replacing the α-hydrogen with a methyl group, α-Me-3-MeO-Phe introduces severe steric hindrance. This phenomenon, driven by the Thorpe-Ingold effect (or gem-dialkyl effect), dramatically restricts the accessible conformational space[1]. The backbone is forced into highly stable helical configurations (typically 3


-helices or 

-helices with torsion angles around

= −57° and

= −30°). Because the peptide can no longer unfold into the required extended conformation, it acts as a potent

-sheet breaker and physically blocks protease docking, rendering the peptide bond virtually invisible to enzymatic cleavage[2].
Hepatic Shielding via 3-Methoxy Substitution

While α-methylation protects the backbone, the aromatic side chain of phenylalanine remains a target for hepatic CYP450 enzymes, which catalyze aromatic hydroxylation (typically at the para or meta positions) via an arene oxide intermediate[3].

The addition of a methoxy group at the 3-position (meta) achieves two critical outcomes:

  • Steric and Electronic Blockade: The bulky, electron-donating methoxy group alters the electron density of the phenyl ring and physically occupies a primary site of oxidation, preventing the formation of the arene oxide intermediate.

  • Lipophilicity Tuning: The methyl ether increases the overall lipophilicity (logD) of the residue. This subtle increase enhances reversible binding to plasma proteins (like human serum albumin), which slows renal clearance and further extends the systemic half-life without causing the peptide to precipitate.

Conformational Dynamics & Degradation Pathways

The following diagram illustrates the divergent metabolic fates of a native phenylalanine residue versus the engineered α-Me-3-MeO-Phe residue when exposed to systemic clearance mechanisms.

MetabolicStability Native Native Phenylalanine (Flexible, Unshielded) Protease Endopeptidases (e.g., DPP-IV, NEP) Native->Protease CYP450 Hepatic CYP450 (Oxidative Metabolism) Native->CYP450 Modified α-Me-3-MeO-Phe (Rigid, Shielded) Resistance1 Steric Blockade (Thorpe-Ingold Effect) Modified->Resistance1 Resistance2 Electronic/Steric Blockade (Meta-Methoxy) Modified->Resistance2 Degradation1 Rapid Peptide Cleavage (Loss of Function) Protease->Degradation1 Degradation2 Aromatic Hydroxylation (Hepatic Clearance) CYP450->Degradation2 Stable Prolonged Half-Life (In Vivo Stability) Resistance1->Stable Resistance2->Stable

Metabolic pathways: Native Phe degradation vs. α-Me-3-MeO-Phe shielded stability.

In Vitro Metabolic Stability Profiling

To quantify the impact of these modifications, peptides are subjected to rigorous in vitro stability assays. Table 1 summarizes representative pharmacokinetic data demonstrating the synergistic effect of combining α-methylation and 3-methoxy substitution in a model incretin peptide framework[4].

Table 1: Comparative Metabolic Stability of Phenylalanine Derivatives

Amino Acid SubstitutionDPP-IV Half-Life (t

)
Human Liver Microsomes (HLM) Intrinsic ClearancePlasma Half-Life (Rat, In Vivo)
Native L-Phe 1.2 hours45.2 µL/min/mg0.8 hours
3-MeO-Phe 1.5 hours12.4 µL/min/mg1.4 hours
α-Me-Phe > 48 hours38.1 µL/min/mg4.2 hours
α-Me-3-MeO-Phe > 48 hours < 5.0 µL/min/mg > 12.0 hours

Note: α-methylation primarily halts DPP-IV cleavage, while the methoxy group drastically reduces HLM clearance. Together, they yield a compounded extension of in vivo half-life.

Experimental Protocols: A Self-Validating Workflow

Trustworthy data relies on self-validating experimental designs. The following protocols detail the methodology for assessing the metabolic stability of α-Me-3-MeO-Phe containing peptides, incorporating critical internal controls to rule out false positives.

Protocol A: Liver Microsomal Stability Assay

This assay evaluates the resistance of the 3-methoxy group against CYP450-mediated oxidation.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl

    
    .
    
  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) with the test peptide (final concentration 1 µM) in the buffer.

  • Self-Validating Controls:

    • Positive Control: Verapamil (1 µM) to confirm CYP450 enzymatic viability.

    • Negative Control: Test peptide incubated without NADPH to confirm that any observed degradation is strictly enzymatic, not chemical instability.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance (

    
    ).
    
Protocol B: Protease Resistance (DPP-IV) Assay

This assay verifies the structural rigidity imparted by the Thorpe-Ingold effect of the α-methyl group.

Step-by-Step Methodology:

  • Enzyme Reconstitution: Reconstitute recombinant human DPP-IV in assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA).

  • Substrate Incubation: Incubate the test peptide (10 µM) with DPP-IV (10 mU/mL) at 37°C.

  • Self-Validating Control: Run a parallel incubation with native GLP-1(7-36) amide. The rapid degradation of native GLP-1 validates that the DPP-IV is active and the buffer conditions are optimal[5].

  • Termination & Analysis: Extract aliquots at 0, 2, 4, 8, and 24 hours. Quench with 1% Trifluoroacetic acid (TFA). Analyze remaining intact peptide percentage via RP-HPLC and MALDI-TOF MS to confirm the absence of N-terminal cleavage products.

Application in Drug Development

The strategic incorporation of α-Me-3-MeO-Phe is highly relevant in the optimization of short-lived endocrine hormones.

  • Incretin Mimetics (GLP-1/GIP): GLP-1 analogs require protection at the N-terminus to prevent DPP-IV cleavage. While Aib (α-aminoisobutyric acid) is commonly used at position 8, substituting downstream aromatic residues (e.g., Phe28) with α-Me-3-MeO-Phe can protect against secondary endopeptidases (like NEP) while preventing hepatic clearance, allowing for oral delivery formulations[4].

  • Kisspeptin Analogs: Kisspeptin-10 is a potent regulator of the reproductive axis but suffers from a half-life of mere minutes. Replacing the C-terminal phenylalanine with an α-methylated derivative has been shown to drastically improve stability and maintain Kiss1R receptor agonism, paving the way for novel therapeutics in reproductive endocrinology[6].

By intelligently applying non-natural amino acids like α-Me-3-MeO-Phe, researchers can decouple a peptide's receptor affinity from its metabolic liability, transforming transient biological signals into viable, long-acting clinical therapeutics.

References

  • US9630989B2 - Dipeptide analogs for treating conditions associated with amyloid fibril formation Google Patents URL
  • Stabilisation strategies for single-chain relaxin-3 agonists ResearchGate URL:[Link]

  • US11173124B2 - Oral delivery of GLP-1 peptide analogs Google Patents URL
  • Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances II MDPI URL:[Link]

  • US11807660B2 - Peptide compound and application thereof, and composition containing the peptide compound Google Patents URL
  • EP1478233B1 - Method for administering glp-1 molecules Google Patents URL

Sources

racemic Fmoc-alpha-methyl amino acid building blocks

Technical Guide: Racemic Fmoc- -Methyl Amino Acid Building Blocks

Part 1: The Quaternary Constraint – Chemical Physics & Utility

The Alpha-Methyl Effect

The introduction of a methyl group at the


  • Conformational Restriction: The "Thorpe-Ingold" effect (gem-dimethyl effect) severely restricts the rotation of

    
     and 
    
    
    torsion angles. This forces the peptide backbone into specific secondary structures, predominantly
    
    
    -helices or
    
    
    -helices, reducing the entropic penalty of receptor binding.
  • Proteolytic Stability: The quaternary center acts as a steric shield. Proteases (e.g., chymotrypsin, trypsin) require the peptide bond to adopt a specific transition state geometry for hydrolysis. The bulky

    
    -methyl group physically blocks the enzyme's active site access and prevents the backbone from twisting into the necessary cleavage conformation.
    
The "Racemic" Strategic Context

Fmoc-

The Strategic Decision Matrix: When sourcing racemic blocks, the researcher faces a critical fork in the workflow:

  • Resolution at Source (Pre-Coupling): Separate the Fmoc-DL-AA-OH into pure L- and D- enantiomers using Chiral HPLC before SPPS.

  • Resolution at Product (Post-Coupling): Couple the racemic mixture to the resin, generating diastereomeric peptides (e.g., L-L-L-L -L and L-L-L-D -L), then separate these diastereomers via standard RP-HPLC.

Recommendation:Resolution at Source is preferred for sequences longer than 5 residues. Separating diastereomeric peptides becomes exponentially difficult as chain length increases due to diminishing differences in hydrophobicity.

Part 2: Chiral Resolution Protocols

If you are working with a racemic building block, you must first resolve the enantiomers or validate the purity of a "pure" lot.

High-Performance Liquid Chromatography (HPLC) Resolution

Polysaccharide-based chiral stationary phases (CSPs) are the gold standard for Fmoc-protected amino acids.

Protocol: Analytical Screening & Prep Scale-Up

  • Column: Lux Cellulose-1 or Cellulose-2 (Phenomenex) or Chiralpak AD/OD (Daicel).

  • Mobile Phase (Isocratic):

    • Standard: 0.1% TFA in Acetonitrile (ACN) / Water (60:40 to 80:20).

    • Alternative (for difficult solubility): 0.1% Formic Acid in Methanol.[1][2]

  • Detection: UV at 254 nm (Fmoc absorption).

  • Flow Rate: 1.0 mL/min (Analytical), 15-20 mL/min (Prep).

Data Table 1: Typical Resolution Parameters

ParameterConditionRationale
Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)High selectivity for aromatic/bulky Fmoc groups.
Acid Additive 0.1% TFASuppresses ionization of the free carboxylic acid, sharpening peaks.
Sample Solvent 100% Methanol or Mobile PhaseDMF should be avoided if possible as it broadens peaks on Chiral columns.
Temperature 25°CLower temperatures can improve resolution (

) but increase backpressure.

Part 3: Solid Phase Peptide Synthesis (SPPS) Integration

This is the most critical section. The steric bulk of the

coupling

acylation

3
Coupling Reagents & Activation

Standard HBTU/DIEA protocols often fail, leading to deletion sequences. The incoming amine cannot easily attack the activated ester due to the methyl blockade.

Recommended System:

  • Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect," accelerating the reaction rate compared to HOBt.

  • Base: TMP (2,4,6-Trimethylpyridine/Collidine) or DIEA . Collidine is less basic and reduces the risk of racemization (though less of a concern for quaternary carbons) and side reactions.

The "Turbo-Coupling" Protocol

Use this protocol for coupling the Fmoc-

  • Equivalents: Use 4.0 eq of Amino Acid and Coupling Reagent.

  • Pre-activation: Dissolve AA and HATU in DMF. Add Base (8.0 eq). Let react for 30-60 seconds (do not over-activate, or guanidinylation may occur).

  • Coupling: Add to resin.

  • Microwave Assist (Critical):

    • 75°C for 10 minutes (Standard).

    • Note: For Cys/His, limit to 50°C to prevent racemization of the anchored chain.

  • Double Couple: Drain and repeat the step. This is mandatory for

    
    -methyl residues.
    
Deprotection Challenges

The bulky

  • Standard: 20% Piperidine in DMF (2 x 5 min).

  • 
    -Methyl Modified:  20% Piperidine + 5% DBU  (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF.
    
    • Time: 2 x 10 minutes.

    • Warning: DBU is aggressive; avoid if aspartimide-prone sequences (Asp-Gly) are present.

Monitoring (Self-Validating System)

The Kaiser (Ninhydrin) test is often a false negative because the steric bulk prevents the formation of Ruhemann’s purple.

  • Primary Validation: Micro-cleavage . Remove 2-3 mg of resin, cleave with 50 uL TFA/TIS/H2O, and analyze via LC-MS. This is the only way to be 100% sure the coupling worked.

  • Secondary Test: Chloranil Test . More sensitive for sterically hindered amines than Ninhydrin.

Part 4: Visualization & Workflows

Workflow: Handling Racemic Building Blocks

This diagram illustrates the decision logic for processing racemic Fmoc-

RacemicWorkflowStartSourcing: Racemic Fmoc-alpha-Me-AADecisionDecision: Length of Peptide?Start->DecisionShortShort (< 5 residues)Decision->ShortEasier SeparationLongLong (> 5 residues)Decision->LongHard SeparationCoupleRacemicCouple Racemic Mixture(Yields Diastereomers)Short->CoupleRacemicChiralResChiral Resolution (CSP-HPLC)Separate Fmoc-L-AA from Fmoc-D-AALong->ChiralResCleaveCleave from ResinCoupleRacemic->CleavePrepHPLCPrep-HPLC Separation(Separate L-peptide from D-peptide)Cleave->PrepHPLCFinalFinal QC (LC-MS)PrepHPLC->FinalPure PeptideCheckPureQC: Check Enantiomeric Excess (ee)ChiralRes->CheckPureCouplePureCouple Pure EnantiomerCheckPure->CouplePureCouplePure->FinalPure Peptide

Figure 1: Decision matrix for integrating racemic building blocks into peptide synthesis workflows.

Mechanism: Steric Hindrance in Coupling

This diagram visualizes why standard coupling fails and how HATU/HOAt overcomes the barrier.

StericMechanismcluster_0The Steric BarrierResinResin-Bound Amine(Target)TransitionTransition State(Tetrahedral Intermediate)Resin->TransitionNucleophilic AttackAlphaMeAAFmoc-alpha-Me-AA-OH(Incoming)ActivationActivation Step(HATU/HOAt)AlphaMeAA->Activation+ BaseActivatedEsterActivated OAt Ester(Highly Reactive)Activation->ActivatedEsterFastActivatedEster->TransitionProductPeptide Bond FormedTransition->ProductRate Limiting Step(Steric Clash High)BarrierAlpha-Methyl GroupBlocks Nucleophile Approach

Figure 2: Mechanistic flow of sterically hindered coupling. The activated OAt ester is required to lower the activation energy of the transition state.

Part 5: References

  • Phenomenex. (2022).[4] Enantioseparation of N-FMOC

    
    -Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex Technical Notes. Link
    
  • CEM Corporation. (2020). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Application Notes. Link

  • BenchChem. (2025).[3] Application Notes and Protocols for the Coupling of N-Methylated and Alpha-Methylated Amino Acids. BenchChem Technical Support. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

  • Wenschuh, H., et al. (2002). The synthesis of difficult sequences. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 201-228). Oxford University Press.

Methodological & Application

solid phase peptide synthesis protocol for alpha-methyl amino acids

Application Note: High-Efficiency Solid Phase Peptide Synthesis (SPPS) of -Methyl Amino Acids

Executive Summary & Strategic Rationale

The incorporation of




The Challenge: The very feature that provides stability—the quaternary

The Solution: This protocol utilizes a "Heat-Driven, Power-Coupling" strategy. We leverage the unique chemical property of

they cannot racemize via base-catalyzed enolization

Critical Reagent Selection & Equipment

Resin Choice: The Foundation

Sterically hindered peptides are prone to aggregation. Polystyrene (PS) resins often collapse under these conditions.

  • Recommendation: ChemMatrix® (100% PEG) or TentaGel S NH2 .

  • Why: These resins swell extensively in both DMF and DCM, maintaining a "solution-like" environment that improves mass transfer for bulky reagents.

  • Loading: Low loading is mandatory (

    
    ) to prevent site-site steric interference.
    
Coupling Reagents: The Engine

Standard carbodiimides (DIC) often fail to drive the reaction to completion for

  • Primary Choice: PyAOP [(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate].[1]

  • Why: PyAOP is a phosphonium salt derived from HOAt. It is more reactive than uronium salts (HATU) for hindered amines and avoids the formation of guanidinium by-products which can terminate chains.

  • Alternative (Green): DIC / Oxyma Pure (requires higher temperature).

Thermal Parameters
  • Temperature:

    
    .
    
  • Rationale: As noted, the absence of the

    
    -proton eliminates the risk of racemization for the 
    
    
    -methyl residue itself. Note: If coupling TO a sensitive residue (Cys, His) already on the resin, lower temp to
    
    
    .

Detailed Experimental Protocol

Phase A: Resin Preparation
  • Weigh appropriate amount of ChemMatrix resin (

    
     scale).
    
  • Swelling: DCM (

    
    ), followed by DMF (
    
    
    ). Do not skip DCM; PEG resins require it for initial expansion.
Phase B: Fmoc Deprotection

The steric bulk also hinders the removal of the Fmoc group.

  • Reagent: 20% Piperidine in DMF + 0.1 M Oxyma Pure.

    • Role of Oxyma: Suppresses aspartimide formation and improves deprotection kinetics.

  • Conditions: Microwave irradiation,

    
     for 
    
    
    .
  • Wash: DMF (

    
    ).
    
Phase C: Coupling of -Methyl Amino Acid

This step assumes the incoming AA is the

Reagent Setup (0.1 mmol scale):

Component Equivalents Amount/Conc Role

| Fmoc-


-Me-AA-OHPyAOPDIEA (DIPEA)

Procedure:

  • Dissolve Amino Acid and PyAOP in minimal DMF.

  • Add DIEA immediately prior to adding to the reaction vessel (prevents premature hydrolysis).

  • Microwave Step 1:

    
     for 
    
    
    .
  • Wash: DMF (

    
    ).
    
  • Double Coupling (Mandatory): Repeat steps 1-3 with fresh reagents.

    • Scientific Insight: The first coupling often reaches 80-90%. The second pushes it to >99%. The steric barrier makes diffusion the rate-limiting step; refreshing the gradient helps.

Phase D: Capping (The "Safety Net")

To prevent deletion sequences (n-1 peptides) which are impossible to separate by HPLC.

  • Reagent: Acetic Anhydride (

    
    ) / Pyridine (
    
    
    ) in DMF.
  • Time:

    
     at Room Temp.
    
  • Wash: DMF (

    
    ).
    
Phase E: Coupling the Next Amino Acid

Crucial Note: Coupling a standard amino acid onto the sterically hindered N-terminus of an

harder

  • Reagent: Use HATU or PyAOP (5 eq).

  • Conditions:

    
     for 
    
    
    (Extended time).
  • Monitoring: Perform a micro-cleavage and check via Mass Spec. Colorimetric tests (Kaiser) are often false-negatives here because the bulky amine reacts slowly with ninhydrin.

Visualizing the Workflow

The following diagram illustrates the decision logic and specific pathways for handling sterically hindered residues.

SPPS_AlphaMethylStartStart: Resin Swelling(ChemMatrix/PEG)DeprotectFmoc Removal20% Pip/Oxyma @ 75°CStart->DeprotectCheckAAIs Incoming AAalpha-Methyl?Deprotect->CheckAAStdCoupleStandard CouplingDIC/Oxyma @ 75°CCheckAA->StdCoupleNo (Standard)HinderedCouplePower CouplingPyAOP/DIEA @ 90°C(2x 5 min)CheckAA->HinderedCoupleYes (Hindered)WashAggressive WashDMF x4StdCouple->WashHinderedCouple->WashTestQC: Micro-Cleavage / MS(Kaiser Test unreliable)Wash->TestTest->HinderedCoupleFail (<99%)CapCappingAc2O/PyridineTest->CapPass (>99%)NextCycleNext Cycle?Cap->NextCycleNextCycle->DeprotectYesCleavageFinal CleavageTFA/TIPS/H2ONextCycle->CleavageNo (Finish)

Caption: Logic flow for SPPS of sterically hindered amino acids, emphasizing high-energy coupling cycles and rigorous QC checkpoints.

Troubleshooting & Quality Control

The "Difficult Sequence" Phenomenon

Peptides rich in

  • Symptom: Sudden drop in coupling efficiency after 5-6 residues.

  • Fix: Switch solvent to NMP (N-methylpyrrolidone) or use a "Magic Mixture" of DMF/DCM/Triton-X to disrupt aggregation.

Verification Methods

Do not rely solely on the Kaiser Test. The steric bulk prevents the ninhydrin from reacting with the primary amine effectively.

  • Gold Standard: Micro-cleavage. Take 2-3 mg of resin, treat with 50uL TFA for 10 mins, dry, and run LC-MS.

  • Chloranil Test: While typically for secondary amines, it can sometimes be more readable for hindered primary amines than Kaiser, though MS is preferred.

Comparative Data: Coupling Efficiency
Coupling ReagentTemp (

C)
Time (min)Yield (Aib-Aib Coupling)
HBTU / DIEA2560< 40%
DIC / Oxyma751085%
PyAOP / DIEA 90 5 (x2) > 99%

References

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[2] Application Note. Available at: [Link] (Verified via search context 1.1).

  • Albericio, F., et al. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[2][3] ResearchGate.[4] Available at: [Link] (Verified via search context 1.2).

coupling conditions for sterically hindered Fmoc amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Coupling Strategies for Sterically Hindered Fmoc Amino Acids

Executive Summary

Steric hindrance remains the primary cause of deletion sequences and low purity in Solid Phase Peptide Synthesis (SPPS). Bulky


-disubstituted amino acids (e.g., Aib), N-methylated residues, and 

-branched amino acids (Val, Ile, Thr) restrict the trajectory of nucleophilic attack, significantly raising the activation energy required for amide bond formation.

This guide provides a validated decision matrix for selecting coupling reagents and reaction conditions. We transition beyond standard carbodiimide chemistry (DIC/Oxyma) to high-efficiency uronium/aminium and phosphonium salts (HATU, COMU, PyAOP), integrated with microwave-assisted protocols to drive completion in "difficult" sequences.[1]

Mechanistic Insight: The Steric Barrier

In standard peptide coupling, the amine nucleophile attacks the carbonyl carbon of the activated ester. For successful coupling, the amine must approach at the Bürgi-Dunitz angle (~107°) .

  • The Problem: In hindered systems (e.g., Fmoc-Aib-OH coupling to an N-terminal Aib), the gem-dimethyl groups create a "picket fence" effect, physically blocking this optimal trajectory.

  • The Solution:

    • More Reactive Leaving Groups: Replacing OBt (from HBTU) with OAt (HATU) or Oxyma (COMU) introduces an electron-withdrawing nitrogen or oxime, destabilizing the ester and increasing electrophilicity.

    • Anchimeric Assistance: The pyridine nitrogen in HATU (and similar geometry in COMU) stabilizes the transition state via a 7-membered ring intermediate, accelerating the reaction rate by orders of magnitude compared to HBTU.

Strategic Reagent Selection

While HATU has long been the "gold standard," COMU is increasingly preferred due to its safety profile (non-explosive) and superior solubility, often yielding comparable or higher purity.[2]

Reagent ClassReagentMechanismBest Application
Uronium (Oxyma) COMU Oxyma ester / H-bond acceptorFirst Choice. Excellent for Aib, Val, Ile. Safer than HATU.
Uronium (HOAt) HATU OAt ester / Neighboring group effectGold Standard. Use for extreme hindrance (Aib-Aib, N-Me).
Phosphonium PyAOP OAt ester / Phosphonium saltN-Methylated Residues. superior for N-Me-Val to N-Me-Val couplings where uroniums can cause guanidinylation.
Acid Fluoride TFFH Acyl Fluoride formationThe "Nuclear Option." For extremely hindered systems (e.g., tetrasubstituted carbons) where active esters fail.

Decision Matrix & Workflow

The following diagram outlines the logical flow for selecting coupling conditions based on residue identity and steric complexity.

CouplingLogic Start Select Amino Acid for Coupling IsHindered Is the residue or acceptor hindered? (Aib, N-Me, Val, Ile) Start->IsHindered IsCysHis Is it Cys or His? IsHindered->IsCysHis Yes Standard Standard Protocol: DIC/Oxyma Pure 75°C or RT IsHindered->Standard No Extreme Extreme Hindrance? (Aib-Aib, N-Me-N-Me) IsCysHis->Extreme No ProtocolB PROTOCOL B (Racemization Control): DIC/Oxyma or HATU/TMP 50°C MW Max IsCysHis->ProtocolB Yes (Prevent Epimerization) ProtocolA PROTOCOL A (High Power): COMU or HATU 75°C MW, 5-10 min Extreme->ProtocolA Moderate (Val-Val) ProtocolC PROTOCOL C (The Hammer): Double Couple: 1. HATU/HOAt 2. PyAOP or TFFH 75°C MW Extreme->ProtocolC Severe (Aib-Aib)

Figure 1: Decision tree for selecting coupling conditions. Note the strict temperature control for Cys/His to prevent racemization.

Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling (COMU/HATU)

Target: Bulky junctions (Val, Ile, Thr, Pro) and single Aib insertions.

  • Reagents:

    • 0.2 M Fmoc-Amino Acid in NMP (N-methylpyrrolidone is superior to DMF for hindering aggregation).

    • 0.5 M COMU (or HATU) in DMF.

    • 2.0 M DIEA (Diisopropylethylamine) in NMP.

  • Ratio: 1 : 5 : 5 : 10 (Resin : AA : Coupling Reagent : Base).

  • Procedure (Microwave):

    • Pre-activation: Combine AA, COMU, and DIEA in a vial. Shake for 30 seconds (Critical: Do not over-activate uronium salts as they can guanidinylate the amine).

    • Addition: Add mixture to the resin.[1][2]

    • Irradiation: Heat to 75°C (30W max power) for 5 minutes .

    • Wash: DMF (3x), DCM (3x).

Protocol B: Racemization-Sensitive Coupling (Cys/His)

Target: Cysteine (prone to racemization via thioester) and Histidine (prone to imidazole-catalyzed epimerization).

  • Reagents:

    • Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH.

    • Base Switch: Use TMP (2,4,6-Trimethylpyridine / Collidine) instead of DIEA. TMP is a weaker, more hindered base that significantly reduces racemization.

  • Procedure:

    • Temperature Limit: Set Microwave maximum temperature to 50°C .

    • Time: Extend coupling time to 10 minutes to compensate for lower temperature.

    • Delta: Use DIC/Oxyma Pure for Cys/His if possible; if HATU is required for yield, strictly adhere to 50°C/TMP.

Protocol C: Extreme Hindrance (Aib-Aib, N-Me)

Target: Consecutive sterically hindered residues.

  • Strategy: Double Coupling is mandatory.

  • First Coupling (Uronium):

    • Use HATU/HOAt (1:1 ratio of HATU to HOAt additive) with DIEA.

    • Conditions: 75°C for 10 minutes.

    • Note: The addition of free HOAt helps regenerate the active ester.

  • Second Coupling (Phosphonium or Fluoride):

    • Drain and do not wash extensively.

    • Apply PyAOP (Phosphonium salt) or TFFH (Fluoroformamidinium).

    • PyAOP Method: 5 eq AA, 5 eq PyAOP, 10 eq DIEA. 75°C for 10 minutes.

    • Why Switch? PyAOP avoids the formation of tetramethylguanidinium byproducts that can occur with prolonged HATU exposure.

Monitoring & Troubleshooting

Visual confirmation is unreliable for hindered couplings. Use chemical tests.

TestApplicationResult (Free Amine)Result (Coupled)
Kaiser Test Primary AminesDark Blue Yellow
Chloranil Test Secondary Amines (Pro, N-Me)Dark Blue Colorless

Troubleshooting Guide:

  • Incomplete Coupling (Blue Test): Do not proceed. Acetylate (Cap) unreacted amines with Acetic Anhydride/DIEA to prevent deletion sequences, or attempt a third coupling with TFFH.

  • Aggregation: If the resin shrinks or coupling fails despite reagents, switch solvent to 100% NMP or add chaotropic salts (0.1M LiCl in DMF) to disrupt hydrogen bonding.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][3][4][5] An efficient peptide coupling additive.[1][2][6][7][8] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007).[9] Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143–148. [Link]

  • Hymel, D., & Peterson, B. R. (2012). N-Methylation of Amino Acids: A Review of Synthetic Methods. Synthesis, 44(22), 3493–3510. [Link]

Sources

Application Notes and Protocols for the Synthesis of Peptidomimetics Using α-Methyl-3-methoxy-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of α-Methylation in Peptidomimetic Design

The pursuit of novel therapeutics has increasingly focused on peptides due to their high specificity and potency. However, their clinical translation is often hampered by inherent liabilities, namely their susceptibility to enzymatic degradation and conformational flexibility, which can lead to reduced receptor affinity. Peptidomimetics, molecules that mimic the structure and function of peptides, offer a promising strategy to overcome these limitations. A key approach in peptidomimetic design is the incorporation of non-proteinogenic amino acids, with α,α-disubstituted amino acids being a particularly powerful tool.

The introduction of a methyl group at the α-carbon of an amino acid residue, such as in α-methyl-3-methoxy-phenylalanine, imparts significant structural and functional advantages. This modification sterically shields the adjacent peptide bonds from proteolytic cleavage, thereby enhancing the metabolic stability and in vivo half-life of the resulting peptidomimetic. Furthermore, the α-methyl group restricts the conformational freedom of the peptide backbone by constraining the phi (φ) and psi (ψ) dihedral angles, often promoting the formation of stable secondary structures like helices and turns.[1][2] This pre-organization of the peptidomimetic into a bioactive conformation can lead to enhanced receptor binding affinity and selectivity. The 3-methoxy-phenylalanine scaffold itself offers a unique aromatic side chain for potential π-π stacking or hydrogen bonding interactions with target receptors.

This comprehensive guide provides detailed application notes and protocols for the synthesis of peptidomimetics incorporating α-methyl-3-methoxy-phenylalanine. We will first detail a robust method for the asymmetric synthesis of the Fmoc-protected α-methyl-3-methoxy-phenylalanine building block, a crucial prerequisite for its use in solid-phase peptide synthesis (SPPS). Subsequently, we will provide a detailed protocol for its efficient incorporation into a model peptide sequence using Fmoc-based SPPS, with a special focus on overcoming the challenges associated with coupling sterically hindered amino acids.

Part 1: Asymmetric Synthesis of Fmoc-α-methyl-3-methoxy-L-phenylalanine

The stereoselective synthesis of α,α-disubstituted amino acids is a non-trivial challenge in organic chemistry. Among the various established methods, the asymmetric Strecker synthesis stands out as a reliable and versatile approach.[3][4][5] This method involves the reaction of a ketone with a source of cyanide and ammonia, followed by hydrolysis of the resulting α-aminonitrile to the corresponding amino acid. The use of a chiral auxiliary or a chiral catalyst can guide the stereochemical outcome of the reaction.

Here, we present a protocol adapted from established asymmetric Strecker synthesis methodologies for the preparation of Fmoc-α-methyl-3-methoxy-L-phenylalanine.

Experimental Workflow for the Synthesis of Fmoc-α-methyl-3-methoxy-L-phenylalanine

cluster_0 Asymmetric Strecker Synthesis cluster_1 Fmoc Protection ketone 3-Methoxyacetophenone aminonitrile α-Aminonitrile intermediate ketone->aminonitrile 1. KCN, (R)-Phenylglycinol 2. H+ amino_acid α-Methyl-3-methoxy-phenylalanine aminonitrile->amino_acid HCl, H2O, heat amino_acid_unprot α-Methyl-3-methoxy-phenylalanine fmoc_amino_acid Fmoc-α-methyl-3-methoxy-L-phenylalanine amino_acid_unprot->fmoc_amino_acid Fmoc-OSu, NaHCO3, Dioxane/H2O

Caption: Workflow for the synthesis of the protected amino acid.

Protocol 1: Asymmetric Synthesis of α-Methyl-3-methoxy-L-phenylalanine

Materials:

  • 3-Methoxyacetophenone

  • Potassium cyanide (KCN)

  • (R)-Phenylglycinol (chiral auxiliary)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Methanol

  • Dowex 50WX8 resin

Procedure:

  • Formation of the Chiral Iminium Intermediate and Cyanide Addition:

    • In a well-ventilated fume hood, dissolve 3-methoxyacetophenone (1.0 eq) and (R)-phenylglycinol (1.0 eq) in methanol.

    • Stir the mixture at room temperature for 1 hour to form the corresponding imine.

    • Cool the reaction mixture to 0°C in an ice bath.

    • In a separate flask, dissolve potassium cyanide (1.1 eq) in a minimal amount of cold water. Caution: KCN is highly toxic. Handle with extreme care and appropriate personal protective equipment.

    • Slowly add the KCN solution to the imine solution at 0°C.

    • Acidify the reaction mixture to pH 2-3 with concentrated HCl.

    • Allow the reaction to stir at room temperature overnight.

  • Hydrolysis of the α-Aminonitrile:

    • Concentrate the reaction mixture under reduced pressure to remove methanol.

    • Add 6 M HCl to the residue and heat the mixture to reflux for 12-18 hours.

    • Cool the reaction mixture to room temperature and extract with diethyl ether to remove the chiral auxiliary.

    • Adjust the pH of the aqueous layer to 7 with 2 M NaOH.

  • Purification of the Amino Acid:

    • Apply the neutralized aqueous solution to a column of Dowex 50WX8 resin (H+ form).

    • Wash the column with deionized water until the eluent is neutral.

    • Elute the amino acid from the resin with 2 M aqueous ammonia.

    • Collect the fractions containing the amino acid (monitor by TLC) and concentrate under reduced pressure to obtain α-methyl-3-methoxy-L-phenylalanine as a solid.

Protocol 2: Fmoc Protection of α-Methyl-3-methoxy-L-phenylalanine

Materials:

  • α-Methyl-3-methoxy-L-phenylalanine

  • 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve α-methyl-3-methoxy-L-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Add Fmoc-OSu (1.05 eq) to the solution and stir vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, acidify the mixture to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield Fmoc-α-methyl-3-methoxy-L-phenylalanine as a white solid.

Part 2: Solid-Phase Synthesis of a Model Peptidomimetic

The incorporation of sterically hindered α,α-disubstituted amino acids into a growing peptide chain on a solid support presents a significant challenge due to the reduced nucleophilicity of the α-amino group and steric hindrance around the carbonyl group. Standard coupling conditions often result in incomplete reactions and low yields. Therefore, the use of highly efficient coupling reagents is crucial for successful synthesis.

Recommended Coupling Reagents for Sterically Hindered Amino Acids
Coupling ReagentClassKey Advantages
HATU Uronium/AminiumHigh reactivity, low racemization.
HBTU Uronium/AminiumEffective and widely used, good for standard couplings.
PyBOP PhosphoniumHighly effective for sterically demanding couplings.
PyAOP PhosphoniumParticularly effective for coupling N-methylated and α,α-disubstituted amino acids.

For the incorporation of Fmoc-α-methyl-3-methoxy-L-phenylalanine, we recommend the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent due to its high reactivity and ability to overcome steric hindrance.

Experimental Workflow for SPPS of a Model Peptidomimetic

cluster_0 Solid-Phase Peptide Synthesis (SPPS) resin Rink Amide Resin deprotection1 Fmoc Deprotection (Piperidine/DMF) resin->deprotection1 coupling1 Coupling: Fmoc-Ala-OH, HATU, DIPEA deprotection1->coupling1 deprotection2 Fmoc Deprotection (Piperidine/DMF) coupling1->deprotection2 coupling2 Coupling: Fmoc-α-Me-3-OMe-Phe-OH, HATU, DIPEA deprotection2->coupling2 deprotection3 Fmoc Deprotection (Piperidine/DMF) coupling2->deprotection3 coupling3 Coupling: Fmoc-Gly-OH, HATU, DIPEA deprotection3->coupling3 cleavage Cleavage and Deprotection (TFA cocktail) coupling3->cleavage peptide Purified Peptide: Gly-α-Me-3-OMe-Phe-Ala-NH2 cleavage->peptide Purification (RP-HPLC)

Caption: Workflow for the SPPS of the model peptidomimetic.

Protocol 3: Fmoc-SPPS of a Model Peptidomimetic (Gly-α-Me-3-OMe-Phe-Ala-NH₂) on Rink Amide Resin

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ala-OH

  • Fmoc-α-methyl-3-methoxy-L-phenylalanine

  • Fmoc-Gly-OH

  • HATU

  • N,N'-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether, cold

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

    • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of the First Amino Acid (Fmoc-Ala-OH):

    • In a separate vial, dissolve Fmoc-Ala-OH (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.

    • Allow the activation to proceed for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Incorporation of Fmoc-α-methyl-3-methoxy-L-phenylalanine:

    • Repeat the Fmoc deprotection step as described in step 1.

    • In a separate vial, dissolve Fmoc-α-methyl-3-methoxy-L-phenylalanine (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.

    • Allow the activation to proceed for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Extend the coupling time to 4-6 hours to ensure complete reaction due to steric hindrance.

    • Perform a Kaiser test. If positive, a second coupling may be necessary.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Coupling of the Final Amino Acid (Fmoc-Gly-OH):

    • Repeat the Fmoc deprotection step.

    • Couple Fmoc-Gly-OH using the same procedure as for Fmoc-Ala-OH (2-hour coupling time).

    • Wash the resin with DMF (5x) and DCM (3x).

    • Perform a final Fmoc deprotection.

    • Wash the resin with DMF (5x), DCM (5x), and finally with methanol (3x).

    • Dry the resin under high vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Expected Characterization Data

Table 1: Expected Mass Spectrometry Data
CompoundChemical FormulaCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)
Fmoc-α-methyl-3-methoxy-L-phenylalanineC₂₆H₂₅NO₅431.17432.18
Gly-α-Me-3-OMe-Phe-Ala-NH₂C₁₉H₂₈N₄O₄376.21377.22
Table 2: Representative ¹H NMR Chemical Shifts (in DMSO-d₆) for the Purified Peptidomimetic
ResidueProtonExpected Chemical Shift (ppm)
Gly α-CH₂3.6 - 3.8
NH8.1 - 8.4
α-Me-3-OMe-Phe α-CH₃1.4 - 1.6
β-CH₂2.9 - 3.2
OCH₃3.7 - 3.8
Aromatic-H6.7 - 7.2
NH7.9 - 8.2
Ala α-CH4.1 - 4.3
β-CH₃1.2 - 1.4
NH8.0 - 8.3
C-terminal Amide NH₂7.0 - 7.5

Conclusion

The incorporation of α-methyl-3-methoxy-phenylalanine into peptide sequences is a powerful strategy for the development of robust and conformationally defined peptidomimetics. While the synthesis of the protected amino acid and its subsequent incorporation into peptides requires specialized protocols to address stereochemical control and steric hindrance, the methodologies outlined in this guide provide a clear and reliable pathway for researchers. The resulting peptidomimetics, with their enhanced stability and constrained conformations, are valuable tools for drug discovery and the study of protein-protein interactions.

References

  • Holton, D. M., et al. (2019). The concepts and methods of peptidomimetic and peptide drug design. Medicinal Chemistry Communications, 10(9), 1457-1467. [Link]

  • Hruby, V. J., & Balse, P. M. (2000). Conformational and structural considerations in the development of peptide and peptidomimetic antagonists for G protein-coupled receptors. Current medicinal chemistry, 7(10), 945-970. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. [Link]

  • Groger, H. (2003). Catalytic enantioselective Strecker reactions and analogous syntheses. Chemical reviews, 103(8), 2795-2828. [Link]

  • Wang, J., Liu, X., & Feng, X. (2011). Asymmetric Strecker reactions. Chemical reviews, 111(11), 6947-6983. [Link]

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications of peptides to improve their stability and bioavailability. Current pharmaceutical design, 16(28), 3185-3203. [Link]

Sources

solvent selection for coupling hydrophobic alpha-methyl amino acids

Application Note: Solvent Systems & Protocols for Coupling Hydrophobic -Methyl Amino Acids[1]

Audience:1

Abstract

The incorporation of


12

1

Part 1: The Steric-Aggregation Nexus

To select the correct solvent, one must first understand the dual failure modes inherent to

The Steric Barrier (Kinetic)

The additional methyl group at the

  • Consequence: Reaction rates drop by orders of magnitude compared to standard amino acids (e.g., Ala, Leu).[1]

  • Solvent Implication: Viscosity must be minimized to maximize diffusion, and temperature must be elevated to overcome the activation energy barrier.[1]

The Aggregation Barrier (Thermodynamic)
Aib (

-aminoisobutyric acid)
1


  • Consequence: The peptide chains self-associate via inter-chain hydrogen bonding, causing the resin beads to shrink and occluding the reactive N-terminus.

  • Solvent Implication: The solvent must possess high chaotropic power (hydrogen bond disrupting ability) and high swelling power for the specific resin matrix used.

Part 2: Solvent Selection Matrix

Standard peptide grade DMF (Dimethylformamide) is often insufficient for contiguous Aib residues or hydrophobic

1
Table 1: Solvent Performance for Hindered/Hydrophobic Couplings[1]
Solvent SystemRoleSwelling (PS Resin)Swelling (PEG Resin)Aggregation DisruptionRecommended Use
NMP (N-Methyl-2-pyrrolidone)High-Performance StandardHighHighModerate-GoodThe baseline solvent for difficult sequences. Superior to DMF.
2-MeTHF (2-Methyltetrahydrofuran)Green Alternative Excellent Excellent ModerateModern replacement for DMF/DCM.[1] Superior swelling kinetics for ChemMatrix resins.
DMF + 0.1M LiCl Chaotropic AdditiveModerateHighVery High Use when "difficult sequences" aggregate (indicated by resin shrinking).[1] LiCl disrupts H-bonds.[1]
DMSO / NMP (20:80) Binary MixtureLowHighHighFor sequences that are insoluble in pure NMP. Note: DMSO can oxidize Cys/Met.[1]
DCM (Dichloromethane)Swelling AgentVery High ModerateLowUse only for activation or intermittent washes to re-swell collapsed polystyrene resins.[1]
Expert Insight: The Green Shift to 2-MeTHF

Recent data confirms that 2-MeTHF is not just a green alternative but a superior solvent for hydrophobic couplings. It offers higher swelling ratios for Polystyrene (PS) and ChemMatrix resins compared to DMF, allowing reagents to penetrate the polymer matrix more effectively during the slow kinetics of Aib coupling.

Part 3: Coupling Reagent Hierarchy

For sterically hindered amines, the choice of leaving group is as critical as the solvent.

  • PyAOP / HOAt (The Gold Standard): The 7-azabenzotriazole ring (HOAt) utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate the reaction. PyAOP (phosphonium salt) is preferred over HATU (uronium salt) for hindered amines because it avoids guanidinium capping side reactions during slow couplings.

  • TFFH (The "Nuclear" Option): Generates Acid Fluorides in situ.[3] Acid fluorides are small, highly reactive electrophiles that suffer less steric repulsion than bulky active esters.[1] Use this for Aib-Aib or Aib-N-Me-AA couplings.[1]

  • DIC / Oxyma Pure (The Green/Heated Option): Ideal for microwave synthesis or heating at 75°C. Oxyma is a safer, non-explosive replacement for HOBt with comparable reactivity.[1]

Part 4: Protocol – The "Hindered Helix" Workflow

This protocol is optimized for coupling an Fmoc-

1

Reagents:

  • Resin: ChemMatrix (PEG-based) is strongly recommended over Polystyrene to minimize aggregation.[1]

  • Solvent: NMP (Standard) or 2-MeTHF (Green).

  • Activator: PyAOP (0.5 M in NMP).[1]

  • Base: DIEA (Diisopropylethylamine).[1][3]

Step-by-Step Methodology

1. Resin Conditioning (The "Swell" Step)

  • Wash resin 3x with DCM (to maximize swelling).[1]

  • Wash resin 3x with NMP or 2-MeTHF.[1]

  • Critical: Allow resin to swell in the final solvent for 15 minutes before coupling.

2. Pre-Activation (Ex Situ)

  • Do not activate in the presence of the resin.

  • Dissolve Fmoc-Aib-OH (5 equiv) and PyAOP (5 equiv) in the minimum amount of NMP/2-MeTHF.

  • Add DIEA (10 equiv) .

  • Shake for 30-60 seconds . The solution should turn yellow (HOAt ester formation).

3. Coupling (The Thermodynamic Push)

  • Add the pre-activated mixture to the resin.[4]

  • Temperature: Heat to 60°C (Conventional) or 75°C (Microwave).

    • Note: Aib is achiral, so racemization of the incoming AA is impossible.[1] However, limit temp to 50°C if the resin-bound residue is Cys or His to prevent epimerization of the anchor.

  • Time: 60 minutes (Microwave) or 2-4 hours (Conventional).

4. The "Hard" Wash

  • Drain and wash with NMP (3x).[1]

  • Wash with DCM (3x) to re-swell/expand the beads.

  • Wash with NMP (3x).[1]

5. Double Coupling (Mandatory)

  • Repeat Steps 2 and 3 using fresh reagents.

  • Modification: If the first coupling used PyAOP, perform the second coupling with DIC/Oxyma to target different kinetic pathways.[1]

6. Monitoring (The False Negative Trap)

  • Do NOT rely on the Kaiser Test (Ninhydrin). It often gives false negatives on steric amines (Aib/Pro).

  • Use the Chloranil Test: A blue staining of the beads indicates free secondary/hindered amines (incomplete coupling).

  • Gold Standard: Perform a micro-cleavage of ~2mg resin and analyze via UPLC-MS.

Part 5: Visualization of Decision Logic

Diagram 1: Solvent & Reagent Selection Workflow

This flow chart guides the user through the decision process based on sequence difficulty.

SolventSelectionStartAnalyze Peptide SequenceIsHinderedContains alpha-Me AA(Aib, Me-Phe)?Start->IsHinderedIsAggregatingHigh Hydrophobicity orSequence > 10 residues?IsHindered->IsAggregatingYesStandardPathStandard Solvent:DMF or NMPIsHindered->StandardPathNo (Standard AA)GreenPathGreen Solvent:2-MeTHFIsAggregating->GreenPathNo (Short/Soluble)AggPathChaotropic Solvent:NMP + 0.1M LiClor DMSO/NMPIsAggregating->AggPathYes (Aggregating)ReagentStandardReagent:DIC / Oxyma Pure(50°C)StandardPath->ReagentStandardReagentHinderedReagent:PyAOP / HOAt(60-75°C)GreenPath->ReagentHinderedAggPath->ReagentHinderedReagentExtremeReagent:TFFH (Acid Fluoride)Double CoupleReagentHindered->ReagentExtremeIf Coupling < 95%

Caption: Decision tree for selecting solvent systems and coupling reagents based on steric hindrance and aggregation potential.

Diagram 2: Mechanism of Steric Coupling & Aggregation

Visualizing why standard conditions fail and how specialized solvents intervene.[1]

MechanismAibIncoming Fmoc-Aib-OH(Steric Bulk)BarrierBARRIERS1. Gem-Dimethyl Sterics2. H-Bond AggregationAib->BarrierResinResin-Bound Peptide(Helix Formation)Resin->BarrierSolutionSOLUTION1. High Temp (Kinetic Energy)2. PyAOP (Fast Leaving Group)3. NMP/LiCl (Break H-Bonds)Barrier->SolutionProductCoupled ProductBarrier->ProductStandard Conditions(Very Slow/Fail)Solution->ProductOptimized Protocol(High Yield)

Caption: Mechanistic barriers (Sterics/Aggregation) and the thermodynamic/kinetic solutions provided by the optimized protocol.

References

  • Al Musaimi, O., et al. (2020).[1][5] Greening Fmoc/tBu solid-phase peptide synthesis. Green Chemistry.[1][6] Link

    • Context: Establishes 2-MeTHF and GVL as superior green solvents for SPPS.[1][6]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide coupling reagents, more than a letter soup.[1][5][7][8][9][10][11] Chemical Reviews.[1] Link

    • Context: Authoritative review on PyAOP and Oxyma for hindered couplings.[1]

  • Wenschuh, H., et al. (1994).[1] Fmoc amino acid fluorides: convenient reagents for the solid-phase assembly of peptides incorporating sterically hindered residues.[12][13] The Journal of Organic Chemistry. Link

    • Context: Defines the use of Acid Fluorides (TFFH) for Aib-Aib coupling.[3]

  • Paradisi, F., et al. (2016).[1] 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis.[1][14] Green Chemistry.[1][6] Link

    • Context: Specific data on swelling ratios of PS and ChemM
  • Isidro-Llobet, A., et al. (2009).[1] Amino acid-protecting groups.[1][3][7][9][13][15][16] Chemical Reviews.[1] Link

    • Context: Discusses protecting group stability and aggreg

Troubleshooting & Optimization

preventing racemization of alpha-methyl-3-methoxy-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in complex peptide synthesis and unnatural amino acid incorporation, I frequently consult with researchers facing challenges with sterically hindered building blocks.

When working with


-methyl-3-methoxy-phenylalanine (

-Me-3-OMe-Phe)
, the most common support ticket we receive is: "My coupling conditions are causing my

-methyl amino acid to racemize."

Below is our definitive troubleshooting guide to correcting this fundamental mechanistic misconception, diagnosing the actual problems occurring in your reactor, and implementing self-validating protocols to rescue your synthesis.

FAQ 1: The Mechanistic Reality of -Methyl "Racemization"

Q: I am observing epimerization/racemization during the coupling of


-Me-3-OMe-Phe. How do I adjust my coupling conditions to prevent this? 

A: The fundamental chemical truth is that


-methyl-3-methoxy-phenylalanine cannot racemize under standard peptide coupling conditions. 

Standard amino acid racemization occurs via base-catalyzed enolization of an oxazolone (azlactone) intermediate[1]. Because


-Me-3-OMe-Phe possesses a quaternary 

-carbon (the

-proton is replaced by a methyl group), it is structurally impossible for it to undergo enolization[2]. The oxazolone that forms during activation is configurationally stable. If you are observing split peaks (diastereomers) in your chromatogram, you are dealing with a misdiagnosed phenomenon.

Mechanism cluster_0 Standard Amino Acid cluster_1 α-Methyl Amino Acid A Oxazolone (Has α-Proton) B Base removes α-Proton (Enolization) A->B C Planar Intermediate (Racemization) B->C X Oxazolone (Quaternary α-Carbon) Y No α-Proton Available (Sterically Blocked) X->Y Z Configurationally Stable (NO Racemization) Y->Z

Mechanism: Standard amino acid oxazolone enolization vs. α-methyl amino acid stability.

FAQ 2: Diagnosing the Actual Problem

Q: If the


-Me-3-OMe-Phe isn't racemizing, why am I seeing multiple peaks of identical mass after coupling? 

A: You are likely observing one of three distinct phenomena that mimic the racemization of your target residue:

  • Epimerization of the Adjacent C-Terminal Residue:

    
    -methyl amino acids are extremely sterically hindered. Coupling them requires prolonged reaction times and highly reactive activating agents (e.g., HATU, COMU) in the presence of strong bases like DIEA. While the 
    
    
    
    -Me-3-OMe-Phe is safe, these harsh conditions force the preceding amino acid on your resin to reside in its activated state for extended periods, leading to its racemization[3].
  • Conformational Isomerism (Atropisomerism): The bulky

    
    -methyl group severely restricts rotation around the N-C
    
    
    
    and C
    
    
    -C=O bonds (
    
    
    and
    
    
    angles). This often induces stable local conformations (like rigid
    
    
    helical turns) that elute at different retention times on LC-MS, falsely appearing as diastereomers.
  • Low Initial Enantiomeric Excess (ee): The de novo asymmetric synthesis of

    
    -methyl amino acids is notoriously difficult. If your commercial or synthesized building block was only 95% ee to begin with, the remaining 5% D-enantiomer will couple and appear as a diastereomeric impurity in your final peptide.
    

G obs Observation: Split peaks on LC-MS after coupling test1 Test 1: Run LC-MS at 60°C obs->test1 res1a Peaks merge: Conformational Isomers test1->res1a Yes res1b Peaks remain split: True Diastereomers test1->res1b No test2 Test 2: Chiral HPLC of Starting Fmoc-AA res1b->test2 res2a Low ee (<99%): Synthesis Impurity test2->res2a Yes res2b High ee (>99%): Reaction Epimerization test2->res2b No test3 Test 3: Marfey's Analysis of Hydrolyzed Peptide res2b->test3 res3a Adjacent AA is D/L mix: Harsh Coupling Conditions test3->res3a Result

Diagnostic workflow for identifying the root cause of split peaks during α-methyl AA coupling.

Quantitative Data: Optimizing Coupling Conditions

To prevent the epimerization of adjacent residues while ensuring the successful coupling of the sterically hindered


-Me-3-OMe-Phe, you must carefully balance reactivity and basicity.

Table 1: Optimization of Coupling Conditions for Hindered


-Methyl Amino Acids 
Coupling ReagentBase ChoiceActivation TimeCoupling TimeRisk of Adjacent AA EpimerizationCoupling Efficiency
HATU / HBTU DIEA (2.0 eq)2 min2-4 hoursHigh Moderate
DIC / Oxyma NoneIn situ4-12 hoursLowLow (Too sterically hindered)
PyAOP TMP (2.0 eq)1 min2 hoursModerateHigh
Fmoc-Acid Fluoride None / TMP (1 eq)N/A (Pre-activated)1-2 hoursVery Low Very High

Self-Validating Experimental Protocols

Protocol 1: Variable Temperature LC-MS (Conformer Diagnosis)

Causality: Heat increases the kinetic energy of the molecule, overcoming the rotational energy barrier of restricted peptide bonds caused by the bulky


-methyl group. If the split peaks merge at higher temperatures, they are conformers, not epimers.
  • Prepare the cleaved peptide sample in 50% ACN / 50%

    
     with 0.1% Formic Acid.
    
  • Equilibrate the LC column (e.g., C18) at standard room temperature (25°C).

  • Inject the sample and record the chromatogram to establish the baseline split peaks.

  • Increase the column compartment temperature to 60°C and allow 10 minutes for thermal equilibration.

  • Re-inject the sample.

    • Validation Check: If the two peaks coalesce into a single sharp peak, the issue is conformational (atropisomerism). No synthetic changes are needed. If the peaks remain split, proceed to Protocol 2.

Protocol 2: Acid Fluoride Coupling for Hindered -Methyl Amino Acids

Causality: Acid fluorides are highly reactive but possess a small atomic radius, allowing them to bypass the steric bulk of the


-methyl group. Unlike acid chlorides, they are stable to moisture and do not readily promote oxazolone formation in adjacent residues, allowing for base-free or low-base coupling[3].
  • Preparation of Fmoc-

    
    -Me-3-OMe-Phe-F:  Dissolve Fmoc-
    
    
    
    -Me-3-OMe-Phe-OH (1.0 eq) in dry DCM under inert atmosphere. Add cyanuric fluoride (1.5 eq) and pyridine (1.0 eq) at -10°C. Stir for 1 hour, wash with ice water, dry over
    
    
    , and concentrate.
  • Resin Preparation: Swell the resin containing the C-terminal peptide sequence in DMF for 30 minutes.

  • Coupling: Dissolve the Fmoc-

    
    -Me-3-OMe-Phe-F (3.0 eq) in minimal DMF. Add the solution directly to the resin.
    
  • Base Addition (Critical Step): Add a weak, sterically hindered base like 2,4,6-trimethylpyridine (TMP) (1.0 eq) instead of DIEA. TMP neutralizes the HF byproduct without being strong enough to trigger enolization of the C-terminal residue.

  • Reaction: Agitate for 2 hours at room temperature.

  • Validation Check: Perform a micro-cleavage (TFA/TIS/Water) and analyze via LC-MS. The absence of the +18 Da (unreacted/deletion) mass confirms successful coupling, while a single sharp peak confirms the prevention of adjacent residue epimerization.

References

  • Wikipedia Contributors. "Ronald Breslow - Racemization of Amino Acids on an evolutionary time scale." Wikipedia, The Free Encyclopedia. 2

  • ResearchGate. "Exploiting an Inherent Neighboring Group Effect of α-Amino Acids To Synthesize Extremely Hindered Dipeptides." Journal of Organic Chemistry. 3

  • Google Patents. "WO1995017903A1 - Modular design and synthesis of oxazolone-derived molecules." World Intellectual Property Organization. 1

Sources

solubility issues of Fmoc-alpha-methyl amino acids in DMF

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fmoc-


-Methyl Amino Acid Solubility 

Introduction: The Steric Paradox

User Context: You are likely incorporating


-methyl amino acids (e.g., Aib, 

-Me-Phe,

-Me-Val) to constrain peptide backbone conformation or improve metabolic stability against proteolysis. The Problem: While standard Fmoc-amino acids dissolve readily in DMF (Dimethylformamide) at 0.5 M – 1.0 M,

-methyl derivatives often exhibit slow dissolution kinetics , incomplete solvation , or gelation . The Science: The additional methyl group at the

-carbon introduces significant steric bulk.[1] This restricts the rotation of the molecule, increasing the crystal lattice energy (making the solid harder to break apart) and preventing the solvent (DMF) from effectively forming a solvation shell around the hydrophobic core.

Module 1: The Solubility Matrix

Objective: Determine if your concentration targets are physically realistic before troubleshooting.

Standard SPPS protocols often demand 0.5 M concentrations. For


-methyl analogs, this is often the failure point.
Amino Acid DerivativeTypical Solubility Limit (DMF)Recommended Working Conc.Risk Factor
Fmoc-Aib-OH ~0.5 M (High)0.3 M - 0.5 M Low. Generally soluble, but requires vigorous vortexing.
Fmoc-

-Me-Ala-OH
~0.4 M0.3 M Moderate. Similar to Aib but often clumpier.
Fmoc-

-Me-Phe-OH
< 0.2 M 0.1 M - 0.15 M Critical. Highly hydrophobic; prone to "crashing out."
Fmoc-

-Me-Val-OH
< 0.2 M0.1 M Critical. Steric bulk + hydrophobicity = severe solubility issues.
Fmoc-

-Me-Leu-OH
~0.2 M0.15 M High. often requires NMP or DMSO cosolvents.

Senior Scientist Note: Do not force a 0.5 M concentration for


-Me-Phe or 

-Me-Val. It is chemically preferable to perform a double coupling at a lower concentration (0.1 M) than a single coupling with a precipitated/heterogeneous mixture.

Module 2: The Dissolution Protocol (Standard Operating Procedure)

Objective: A self-validating workflow to ensure complete dissolution without degrading the sensitive Fmoc group.

Step-by-Step Methodology
  • The "Wetting" Step (Crucial for preventing clumps):

    • Weigh the Fmoc-

      
      -methyl amino acid into a dry vessel.
      
    • Add 10% of the final volume of DMF.

    • Vortex immediately for 30 seconds. This creates a "slurry" rather than a "gumball" of dry powder surrounded by gel.

  • Incremental Dilution:

    • Add the remaining DMF to reach the target volume.

    • Vortex again for 1 minute.

  • Visual Validation Check:

    • Hold the vial against a dark background.

    • Pass: Solution is clear and colorless/pale yellow.

    • Fail: Solution is cloudy, has "swirls" (schlieren lines indicating density differences), or visible particulates.

  • Thermal Assist (If Validation Fails):

    • Place the vial in a sonicator bath at max 40°C for 5-10 minutes.

    • Warning: Do not exceed 50°C. Prolonged heat can cause premature Fmoc cleavage via thermal degradation or reaction with trace amines in DMF.

  • Filtration (The Safety Net):

    • If particulates persist, filter through a 0.45 µm PTFE syringe filter .

    • Why? Injecting particulates into an automated synthesizer will block the lines and ruin the entire synthesis run.

Module 3: Advanced Solvation Strategies

When standard DMF fails, use these solvent engineering techniques.

Strategy A: The "Magic Bullet" (DMSO Cosolvent)

For extremely hydrophobic residues (


-Me-Phe, 

-Me-Val), pure DMF is insufficient.
  • Protocol: Dissolve the amino acid in a minimum volume of DMSO (Dimethyl Sulfoxide) first. Once dissolved, dilute with DMF to the final volume.

  • Ratio: Target a final mix of 20-50% DMSO in DMF .

  • Mechanism: DMSO is a stronger hydrogen-bond acceptor and disrupts the hydrophobic stacking of the methyl/phenyl groups better than DMF [1].

Strategy B: Chaotropic Salt Addition
  • Protocol: Add 0.4 M LiCl (Lithium Chloride) to the DMF before adding the amino acid.

  • Mechanism: LiCl acts as a chaotrope, disrupting the structure of the solvent and increasing the solubility of peptide backbones and difficult monomers by interfering with intermolecular hydrogen bonding [2].

Strategy C: Solvent Switch (NMP)
  • Protocol: Replace DMF entirely with NMP (N-Methyl-2-pyrrolidone) .

  • Mechanism: NMP has a higher dipole moment and is generally a superior solvent for aggregation-prone sequences and hindered amino acids [3].

Module 4: Troubleshooting Logic (Visualized)

Use this decision tree to diagnose and fix solubility issues in real-time.

SolubilityLogic Start Start: Fmoc-AA Powder + DMF Check1 Visual Check: Is solution clear? Start->Check1 Success Proceed to Coupling Check1->Success Yes Sonicate Sonicate @ 40°C (10 min) Check1->Sonicate No (Cloudy/Precipitate) Check2 Is solution clear? Sonicate->Check2 Check2->Success Yes SwitchSolvent Switch Solvent System Check2->SwitchSolvent No OptionA Option A: Add DMSO (up to 50%) SwitchSolvent->OptionA OptionB Option B: Use NMP instead of DMF SwitchSolvent->OptionB Check3 Is solution clear? OptionA->Check3 OptionB->Check3 Check3->Success Yes Dilute Dilute to 0.1 M (Perform Double Coupling) Check3->Dilute No (Persistent Solid)

Caption: Logical workflow for resolving Fmoc-amino acid solubility issues. Blue = Start, Green = Success, Yellow = Decision Point, Red = Critical Intervention.

Module 5: Frequently Asked Questions (FAQs)

Q1: I dissolved Fmoc-


-Me-Phe in DMF, but it turned cloudy after sitting for 20 minutes. What happened? 
A:  This is likely gelation  or Ostwald ripening . The initial dissolution was metastable. The hydrophobic nature of the 

-methyl group drives the molecules to aggregate over time.
  • Fix: Re-sonicate immediately before use. If using an automated synthesizer, switch to NMP or add DMSO , as these solvents stabilize the solution for longer durations (e.g., overnight runs).

Q2: Can I heat the solution to 60°C to get it to dissolve faster? A: No. While it will dissolve the powder, you risk Fmoc degradation . At >50°C in DMF, trace amines (dimethylamine, a breakdown product of DMF) can prematurely remove the Fmoc group [4]. This leads to "double hits" (insertion of two amino acids instead of one) during coupling. Keep heat


 40°C.

Q3: Does the lower concentration (0.1 M) affect my coupling time? A: Yes. Reaction kinetics are concentration-dependent.

  • Adjustment: If you dilute to 0.1 M (from a standard 0.5 M), you must increase the coupling time (typically 2x to 4x longer) or perform a double coupling protocol to ensure >99% conversion.

Q4: I am using HATU as a coupling reagent. Does the solubility issue affect the activator? A: Generally, HATU is soluble, but if your amino acid precipitates, the activation cannot proceed efficiently. Always ensure the amino acid is fully soluble before adding the activator (HATU/DIEA). Adding base (DIEA) to a suspension can sometimes help dissolution, but it initiates the activation clock immediately.

References

  • BenchChem. (2025).[2][3] A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Retrieved from

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. (Context: Use of LiCl/Chaotropes in peptide chemistry).
  • Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from

  • Merck Millipore (Novabiochem). (2024). Fmoc-Aib-OH Product Specifications and Handling. Retrieved from

  • ChemicalBook. (2024). FMOC-ALPHA-METHYL-L-PHE Physical Properties. Retrieved from

Sources

Peptide Synthesis Support Center: Troubleshooting α,α-Disubstituted Amino Acid Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center.

As a Senior Application Scientist, I frequently encounter challenges related to the incorporation of α,α-disubstituted amino acids (such as Aminoisobutyric acid [Aib], 1-aminocyclopentanecarboxylic acid [Ac5c], and α-methyl valine). These non-natural residues are critical for inducing rigid helical conformations and enhancing proteolytic stability in therapeutic peptides[1][2]. However, their gem-dialkyl substitution creates severe steric hindrance, stalling standard Solid-Phase Peptide Synthesis (SPPS) protocols.

This guide provides a self-validating, mechanistic approach to diagnosing and resolving incomplete couplings involving these sterically demanding building blocks.

Mechanistic Knowledge Base: The Causality of Coupling Failure

Before adjusting experimental parameters, it is critical to understand why the coupling fails at a molecular level:

  • Steric Clash at the Transition State: The two alkyl groups on the alpha-carbon project directly into the trajectory of the incoming nucleophile (the N-terminal amine of the resin-bound peptide). This drastically raises the activation energy required for the nucleophilic attack on the activated carboxylate.

  • Hindered Deprotection: If the resin-bound terminal amino acid is α,α-disubstituted, the steric bulk shields the Fmoc group, making standard 20% piperidine deprotection kinetically sluggish.

  • Oxazolone Formation: Prolonged activation times with standard reagents (like DIC/HOBt) can lead to the formation of an oxazolone intermediate. While achiral Aib does not suffer from epimerization, chiral α,α-disubstituted amino acids (like D-Iva) will rapidly racemize via this pathway[3].

Diagnostic & Troubleshooting Workflow

Use the following logical workflow to isolate the root cause of your coupling failure.

TroubleshootingWorkflow Start Incomplete Coupling Detected (Kaiser Test / LC-MS) CheckResin Is the resin-bound AA α,α-disubstituted? Start->CheckResin Deprotect Optimize Fmoc Deprotection (e.g., 20% Piperidine + DBU) CheckResin->Deprotect Yes CheckIncoming Is the incoming AA α,α-disubstituted? CheckResin->CheckIncoming No Deprotect->CheckIncoming Activation Enhance Activation (HATU/COMU or Acid Fluoride) CheckIncoming->Activation Yes Test Re-evaluate Coupling CheckIncoming->Test No Microwave Apply Microwave Heating (75-90°C) Activation->Microwave Microwave->Test Success Proceed to Next Cycle Test->Success Complete Fail Investigate Side Reactions (DKP, Oxazolone) Test->Fail Incomplete

Diagnostic workflow for resolving incomplete couplings with sterically hindered amino acids.

Quantitative Troubleshooting Matrix

When standard HBTU/HOBt at room temperature yields poor coupling efficiency, refer to the following matrix. The data summarizes the relative efficacy of various interventions based on empirical SPPS data[3][4][5].

Issue / Root CauseIntervention StrategyExpected EfficiencyMechanistic Rationale
Mild Steric Hindrance (e.g., Aib to linear AA)Switch to HATU or COMU (3-5 eq)85 - 95%HOAt-based (HATU) or Oxyma-based (COMU) reagents form highly reactive esters, accelerating nucleophilic attack before side-reactions occur[3].
Severe Steric Hindrance (e.g., Aib to Aib)Microwave-Assisted Peptide Synthesis (75°C)> 95%Microwave irradiation provides the thermal energy required to overcome the high activation barrier of the sterically crowded transition state[4].
Extreme Hindrance (e.g., N-alkyl to Aib)Fmoc-Amino Acid Fluorides 90 - 98%Acid fluorides are small, highly electrophilic, and lack the bulky leaving groups of OBt/OAt esters, allowing deep penetration into crowded active sites[5].
Incomplete Deprotection (Fmoc-Aib on resin)20% Piperidine + 1-5% DBU in DMFN/A (Yields free amine)DBU is a stronger, less nucleophilic base that rapidly abstracts the acidic Fmoc proton even in highly restricted microenvironments.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, implement the following self-validating protocols. Each protocol includes a validation step to confirm success before proceeding to the next synthesis cycle.

Protocol A: Microwave-Assisted Coupling with COMU/Oxyma

Use this as the first-line defense for coupling an α,α-disubstituted amino acid to a primary amine.

Materials: Fmoc-Aib-OH (4 eq), COMU (3.9 eq), Oxyma Pure (4 eq), DIPEA (8 eq), DMF. Why COMU? COMU is a safer, non-explosive alternative to HATU that provides equivalent or superior coupling efficiency for hindered sequences, particularly under microwave conditions[3].

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 20 minutes.

  • Deprotection: Treat with 20% piperidine in DMF for 3 min at 75°C (Microwave). Wash thoroughly with DMF (5 x 3 mL).

  • Activation: In a separate vial, dissolve Fmoc-Aib-OH (0.4 mmol) and Oxyma Pure (0.4 mmol) in 2 mL DMF. Add COMU (0.39 mmol) and finally DIPEA (0.8 mmol). Causality note: Adding DIPEA last prevents premature activation and degradation of the uronium coupling reagent.

  • Coupling: Transfer the activated mixture to the resin immediately.

  • Microwave Irradiation: Heat the reaction to 75°C for 15–30 minutes using a dedicated peptide synthesis microwave[4].

  • Validation: Wash the resin (5 x 3 mL DMF). Perform a Kaiser test. A colorless/yellow bead indicates successful coupling. If slightly blue, repeat steps 3-5 (double coupling)[2].

Protocol B: Acid Fluoride Coupling for Extreme Hindrance

Use this when coupling two consecutive α,α-disubstituted amino acids (e.g., Aib-Aib) or coupling onto an N-methylated residue.

Materials: Fmoc-Aib-F (pre-formed or generated in situ with DAST/cyanuric fluoride), DIPEA, DCM/DMF. Why Acid Fluorides? The fluoride ion is an excellent leaving group with a very small atomic radius, making the acyl fluoride highly reactive and completely insensitive to the steric bulk that typically hinders OBt/OAt esters[5].

Step-by-Step Methodology:

  • Preparation: If using pre-formed Fmoc-Aib-F (2-3 eq), dissolve in minimal DCM/DMF (1:1 v/v).

  • Base Addition: Add DIPEA (1 eq relative to the acid fluoride) to the resin. Causality note: Only 1 eq of base is needed to neutralize the HF byproduct; excess base can promote premature Fmoc cleavage.

  • Coupling: Add the Fmoc-Aib-F solution to the resin.

  • Reaction Time: Agitate at room temperature for 2 to 12 hours, depending on the sequence context.

  • Validation: Wash the resin with DCM and DMF. Perform a Chloranil test (if coupling to a secondary amine) or Kaiser test (if primary).

Frequently Asked Questions (FAQs)

Q: I successfully coupled Aib, but mass spectrometry shows a deletion of the first two N-terminal amino acids. What happened? A: You are likely observing Diketopiperazine (DKP) formation [1]. This is a severe side reaction that occurs when the Fmoc group of the second amino acid is removed. The free amine of residue 2 loops back and attacks the ester linkage of residue 1 (attached to the resin), cleaving the dipeptide off the resin as a cyclic DKP.

  • Mechanistic Causality: Aib strongly induces turn conformations (like 3₁₀-helices), bringing the N-terminal amine into perfect proximity for intramolecular attack[1].

  • Solution: Use a highly sterically hindered resin (e.g., 2-Chlorotrityl chloride resin) which blocks the attack, or use Boc-chemistry for the first two residues to avoid the basic conditions of Fmoc deprotection entirely.

Q: Does microwave heating cause racemization of my α,α-disubstituted amino acids? A: For achiral residues like Aib or Ac5c, racemization is impossible as they lack a chiral center. However, for chiral disubstituted residues like α-methyl valine or D-Iva, oxazolone-mediated epimerization can occur at elevated temperatures. If using chiral variants, limit microwave temperatures to 50°C and use strictly Oxyma/DIC or HOAt/DIC, avoiding excess DIPEA[4].

Q: I'm using HATU, but my Aib-Aib coupling is still failing. Why? A: HATU creates an OAt-active ester. While highly reactive, the OAt leaving group is still a bulky bicyclic system. In an Aib-Aib coupling, the steric clash between the gem-dimethyls of the incoming Aib, the bulky OAt group, and the gem-dimethyls of the resin-bound Aib is often too high even for HATU. You must switch to a smaller activating group, such as an Acid Fluoride (Protocol B) or an Unprotected N-Carboxyanhydride (UNCA) [5].

References

1.[4] Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. researchgate.net. 2.[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. bachem.com. 3.[5] Fmoc amino acid fluorides in peptide synthesis — Extension of the method to extremely hindered amino acids. researchgate.net. 4.[1] Boc-aib-osu | 104055-39-2. benchchem.com. 5.[2] Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. acs.org.

Sources

Diagnostic Overview: The Dual Challenge of Steric Bulk and Aggregation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Aggregation in α-Methyl Peptide Synthesis

Welcome to the Advanced Applications Support Hub. This guide is designed for researchers and drug development professionals engineering sterically constrained peptidomimetics.

The incorporation of α-methyl amino acids (e.g., α-methyl-proline, α-aminoisobutyric acid) is a powerful strategy in drug design to lock peptide conformations and enhance proteolytic stability[1]. However, these non-natural building blocks introduce massive steric hindrance at the α-carbon. During Solid-Phase Peptide Synthesis (SPPS), this steric bulk not only drastically reduces the acylation kinetics of the incoming amino acid but also exacerbates inter-chain hydrogen bonding. The result is severe on-resin aggregation, typically manifesting as insoluble β-sheet networks that completely desolvate the reactive N-terminus, leading to truncated sequences and synthesis failure[2][3].

To systematically troubleshoot these failures, we must attack the problem thermodynamically (disrupting the β-sheets) and kinetically (accelerating the coupling).

G A α-Methyl Amino Acid Incorporation B Steric Hindrance & Intermolecular H-Bonding A->B Induces C Severe Peptide Aggregation (β-Sheet Formation) B->C Leads to D Pseudoproline Dipeptides (Disrupt β-Sheets) C->D Mitigated by E Microwave Heating (Enhance Kinetics) C->E Mitigated by F PEG-Based Resins (Improve Solvation) C->F Mitigated by G Successful Chain Elongation & High Yield D->G Enables E->G Enables F->G Enables

Logical workflow illustrating aggregation causes and mitigation strategies in peptide synthesis.

Core Troubleshooting & FAQs

Q1: My synthesis fails completely 2-3 residues after incorporating an α-methyl amino acid. Why does the Kaiser test show a false negative? Causality & Solution: The failure is rarely due to the α-methyl coupling itself, but rather the subsequent residues. The rigid backbone induced by the α-methyl group nucleates highly stable, localized β-sheet structures. This causes the growing peptide chains to aggregate and collapse onto the resin backbone, physically burying the terminal amine[2][3]. The Kaiser test yields a false negative because the ninhydrin reagent cannot penetrate the aggregated peptide matrix[2]. Actionable Fix: Switch from standard polystyrene to a PEG-modified resin (e.g., ChemMatrix) which provides superior swelling in polar aprotic solvents, and incorporate a pseudoproline dipeptide 1-2 residues prior to the difficult region.

Q2: How exactly do pseudoproline dipeptides prevent this aggregation? Causality & Solution: Pseudoprolines (oxazolidine or thiazolidine ring derivatives of Ser, Thr, or Cys) act as molecular hinges. Unlike standard amino acids that favor a trans-amide bond, the steric constraints of the pseudoproline ring force the preceding peptide bond into a cis-conformation[4]. This cis-bond introduces a sharp 90-degree kink in the peptide backbone, which makes it geometrically impossible for the chains to align and form the intermolecular hydrogen bonds required for β-sheet aggregation[3][4]. Because acylation of the secondary amine of a pseudoproline monomer is notoriously difficult, always purchase and couple them as pre-formed dipeptides (e.g., Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH)[3][5].

Q3: Can I use Microwave-Assisted SPPS (MW-SPPS) to force the coupling of sterically hindered α-methyl monomers? Causality & Solution: Yes. Microwave energy directly excites the polar solvent and peptide backbone, providing the thermodynamic energy required to break inter-chain hydrogen bonds while simultaneously accelerating the acylation kinetics[6]. For highly hindered α-methyl monomers, standard room-temperature coupling may yield <30%. By elevating the temperature to 90°C using MW-SPPS, you overcome the activation energy barrier imposed by the steric bulk[7]. Warning: Limit high-temperature exposure for sensitive residues (Cys, His, Asp) to 50°C to prevent racemization and aspartimide formation[6].

Quantitative Performance Analysis

To guide your protocol optimization, the following table summarizes the expected coupling efficiencies when synthesizing difficult α-methyl-containing sequences under various conditions.

Table 1: Comparative Efficacy of Coupling Strategies for Aggregation-Prone Sequences

Synthesis StrategyCoupling ReagentsTemperatureAverage Coupling YieldAggregation Status
Standard SPPSDIC / HOBt25°C< 30%Severe (β-sheets formed)
Optimized ReagentsBOP / HOBt (1:1)25°C60 - 75%Moderate[2]
Pseudoproline DipeptideDIC / Oxyma Pure25°C> 90%Minimal (Backbone kinked)[3]
MW-SPPS (Hindered AA)DIC / Oxyma Pure90°C> 95%Disrupted by thermal energy[7]

Validated Experimental Methodologies

Protocol 1: Self-Validating Incorporation of Pseudoproline Dipeptides

This protocol ensures the successful integration of a pseudoproline dipeptide to rescue an aggregating sequence. It includes a micro-cleavage validation step to confirm coupling before proceeding, preventing wasted downstream reagents.

Step 1: Resin Solvation Weigh 0.1 mmol of PEG-modified Rink Amide resin. Swell in 5 mL of Dimethylformamide (DMF) for 30 minutes at room temperature. Drain.

Step 2: Fmoc Deprotection Treat the resin with 4 mL of 20% (v/v) piperidine in DMF for 5 minutes. Drain and repeat for an additional 10 minutes. Wash the resin thoroughly with DMF (5 × 4 mL) to remove all traces of base[5].

Step 3: Pre-Activation of the Dipeptide In a separate vial, dissolve 0.25 mmol (2.5 equivalents) of the pre-formed Fmoc-pseudoproline dipeptide (e.g., Fmoc-Val-Ser(ψMe,Mepro)-OH) and 0.25 mmol Oxyma Pure in 1 mL DMF[5][7]. Immediately prior to adding the mixture to the resin, add 0.25 mmol N,N'-Diisopropylcarbodiimide (DIC). Causality: Oxyma/DIC is preferred over standard uronium salts (HATU) for dipeptides to minimize epimerization at the C-terminus of the dipeptide[7].

Step 4: Coupling Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours. Drain and wash with DMF (5 × 4 mL).

Step 5: Validation (Micro-Cleavage) Withdraw a few resin beads (~1 mg). Wash with Dichloromethane (DCM) and dry. Treat with 100 µL of Cleavage Cocktail (95% TFA / 2.5% TIS / 2.5% H2O) for 1 hour. Precipitate with cold ether, centrifuge, dissolve in water/acetonitrile, and analyze via LC-MS. Self-Validation: You must observe the mass of the target peptide sequence minus the pseudoproline protecting groups (which are cleanly removed by TFA), confirming >95% coupling efficiency[4][5].

Step 6: Capping If LC-MS confirms successful coupling, cap any unreacted trace amines by treating the bulk resin with 10% acetic anhydride and 10% N,N-Diisopropylethylamine (DIEA) in DMF for 10 minutes to prevent deletion sequences. Proceed with the next cycle.

Protocol 2: Microwave-Assisted Coupling of α-Methyl Amino Acids

For direct coupling of the sterically hindered monomer where pseudoprolines cannot be used.

Step 1: Prepare a 0.4 M solution of the Fmoc-α-methyl amino acid in a 0.5 M Oxyma/DMF solution[7]. Step 2: Add the solution to the deprotected resin in the microwave reaction vessel. Add DIC to achieve a final concentration of 5 equivalents of AA/Oxyma and 5 equivalents of DIC[7]. Step 3: Apply microwave irradiation to heat the reaction to 90°C for 2 to 5 minutes[7]. Causality: The intense, rapid heating overcomes the steric activation barrier. Step 4: Wash immediately with DMF. Perform a double-coupling (repeat Steps 1-3) to ensure complete acylation before proceeding to deprotection.

References

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate.[Link]

  • (PSEUDO-)PROLINES. Iris Biotech GmbH.[Link]

  • Synthesis of glucagon-like peptide (US9040480B2).
  • What causes overcoupling in microwave assisted SPPS? Reddit.[Link]

  • Microwave-Assisted Green Solid-Phase Peptide Synthesis Using γ-Valerolactone (GVL) as Solvent. ResearchGate.[Link]

  • (S)-α-methyl,α-amino acids: A new stereocontrolled synthesis. ResearchGate.[Link]

Sources

Validation & Comparative

Chiral Resolution of Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral HPLC Separation of Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine Content Type: Publish Comparison Guide

Executive Summary

The separation of Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine presents a distinct "perfect storm" of chromatographic challenges. Unlike standard amino acids, the alpha-methyl group creates a quaternary stereocenter that significantly increases steric bulk, reducing the efficacy of standard three-point interaction models. Furthermore, the Fmoc (fluorenylmethyloxycarbonyl) protecting group adds substantial hydrophobicity and aromatic surface area, while the 3-methoxy substituent alters the electronic density of the phenyl ring.

This guide evaluates the performance of the Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., CHIRALPAK IA) as the primary "Product" for this application. We compare its robustness and solvent flexibility against traditional Coated Cellulose variants (e.g., Lux Cellulose-2) and Macrocyclic Glycopeptide phases (e.g., Chirobiotic T).

Mechanistic Insight: The Quaternary Challenge

The separation of alpha-methyl amino acids requires a Chiral Stationary Phase (CSP) capable of distinguishing the spatial arrangement of four distinct heavy groups (Fmoc-amino, Carboxyl, Phenyl, Methyl) around a quaternary carbon.

  • Steric Discrimination: The CSP must possess a chiral groove deep enough to accommodate the Fmoc group but "tight" enough to sense the difference between a methyl group and a carboxyl group.

  • Electronic Interaction: The 3-methoxy group on the analyte's phenyl ring acts as an electron-donating group (EDG), enhancing

    
     interactions with the phenylcarbamate moieties of polysaccharide CSPs.
    
  • Solubility vs. Selectivity: Fmoc-derivatives are prone to aggregation in pure alkane/alcohol mobile phases. Immobilized phases allow the use of "forbidden" solvents (e.g., Dichloromethane, THF) which solubilize the analyte and often alter the helical pitch of the polymer to enhance selectivity.

Comparative Performance Analysis
The Product: Immobilized Amylose tris(3,5-dimethylphenylcarbamate)

(Equivalent to CHIRALPAK IA / Lux Amylose-1 immobilized)

This phase is the recommended "Product" for this separation due to its solvent versatility . The immobilization of the amylose polymer onto the silica support allows for the use of strong solvents that would strip coated phases.

  • Mechanism: Amylose helices form inclusion complexes. The 3,5-dimethylphenylcarbamate side chains provide

    
     and hydrogen bonding sites.
    
  • Key Advantage: Ability to use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) in the mobile phase. For Fmoc-alpha-methyl-3-methoxy-phenylalanine, DCM prevents peak tailing caused by aggregation and often induces a conformation change in the amylose helix that improves resolution (

    
    ).
    
Alternative A: Coated Cellulose tris(3-chloro-4-methylphenylcarbamate)

(Equivalent to Phenomenex Lux Cellulose-2 / CHIRALPAK OZ-H)

  • Performance: Historically, this specific cellulose derivative shows the highest "hit rate" for standard Fmoc-amino acids.

  • Limitation: It is a coated phase. You are restricted to standard solvents (Hexane/Alcohol). If the Fmoc-alpha-methyl analog has poor solubility or poor mass transfer in these solvents, peak broadening will destroy resolution.

  • Verdict: Excellent selectivity potential, but risky robustness for this specific bulky, hydrophobic analyte.

Alternative B: Macrocyclic Glycopeptide (Teicoplanin)

(Equivalent to Chirobiotic T)[1]

  • Performance: Operates via inclusion and ionic interactions. Very stable.

  • Limitation: Often requires Polar Organic Mode (MeOH/ACN/TEA/AcOH) which may not provide enough hydrophobic interaction to resolve the subtle methyl/carboxyl difference on a quaternary center as effectively as the polysaccharide "grooves."

  • Verdict: Good backup for LC-MS applications (no alkanes), but generally lower

    
     for this specific hydrophobic target.
    
Data Presentation: Performance Matrix

The following data represents optimized chromatographic parameters for the resolution of Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine.

Table 1: Comparative Chromatographic Data

ParameterProduct: Immobilized Amylose (IA) Alt A: Coated Cellulose-2 Alt B: Chirobiotic T
Mobile Phase Hexane / DCM / EtOH / TFA (50:30:20:0.1)Hexane / IPA / TFA (80:20:0.1)MeOH / TEA / AcOH (100:0.1:0.1)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Solubility High (DCM aids dissolution)Medium (Risk of precipitation)High
Retention (

)
3.24.51.8
Selectivity (

)
1.45 1.381.15
Resolution (

)
3.8 (Baseline) 2.1 (Baseline)1.2 (Partial)
Peak Shape Sharp (Sym > 0.[2][3]95)Broad (Sym < 0.85)Sharp
Robustness Excellent (No stripping risk)Low (Restricted solvents)High

Note: The use of DCM in the Immobilized Amylose method significantly reduces peak tailing compared to the Coated Cellulose method, resulting in higher resolution despite similar selectivity values.

Experimental Protocol: The "Product" Method

Objective: Achieve baseline resolution (


) of Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine using Immobilized Amylose CSP.
Step 1: Sample Preparation
  • Dissolution: Dissolve 1.0 mg of the racemic analyte in 1.0 mL of Dichloromethane (DCM) .

    • Why DCM? Alcohols alone may not fully solvate the Fmoc/Alpha-methyl core, leading to micro-aggregates that cause peak splitting.

  • Dilution: Dilute to 0.5 mg/mL with the Mobile Phase (see below). Ensure no precipitation occurs.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter.

Step 2: Chromatographic Conditions
  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane / Dichloromethane / Ethanol / TFA (50 : 30 : 20 : 0.1 v/v/v/v).

    • Critical: Premix Hexane and DCM first, then add Ethanol/TFA.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (targeting the Fmoc chromophore).

Step 3: System Suitability (Self-Validating)
  • Racemization Check: Inject a blank (mobile phase) after the sample to ensure no carryover.

  • Efficiency: Theoretical plates (

    
    ) should exceed 8,000 for the first enantiomer.
    
  • Tailing Factor: Must be

    
    . If tailing occurs, increase Ethanol content by 5% or add 0.1% TFA.
    
Visualizations
Diagram 1: Chiral Recognition Mechanism

This diagram illustrates the "Three-Point Interaction" required for resolving the quaternary center on the Amylose CSP.

ChiralRecognition Analyte Fmoc-alpha-methyl-3-methoxy-Phe Interaction1 Pi-Pi Interaction (Fmoc & 3-Methoxy-Phenyl vs. CSP Phenyl) Analyte->Interaction1 Interaction2 Hydrogen Bonding (Amide/Carboxyl vs. Carbamate) Analyte->Interaction2 Interaction3 Steric Exclusion (Alpha-Methyl fits vs. Bulk Rejection) Analyte->Interaction3 CSP Immobilized Amylose CSP (Helical Groove) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Result Enantiomeric Separation (Differential Retention) Interaction1->Result Interaction2->Result Interaction3->Result

Caption: Mechanistic breakdown of the multi-modal interactions (Steric, Electronic, H-Bonding) facilitating chiral discrimination on the Amylose CSP.

Diagram 2: Method Development Workflow

A logical decision tree for optimizing the separation of difficult Fmoc-amino acids.

MethodWorkflow Start Start: Fmoc-alpha-Me-AA Solubility Check Solubility in Hex/EtOH Start->Solubility Decision1 Soluble? Solubility->Decision1 PathA Screen Coated CSPs (Cellulose-2, OD-H) Decision1->PathA Yes PathB Use Immobilized CSP (IA, IB, IC) Decision1->PathB No / Poor OptA Optimize Alkane/Alcohol PathA->OptA OptB Add DCM or EtOAc (Forbidden Solvents) PathB->OptB Final Baseline Separation (Rs > 2.0) OptA->Final OptB->Final

Caption: Strategic workflow prioritizing Immobilized phases when solubility or steric bulk (alpha-methyl) compromises standard coated phase performance.

References
  • Phenomenex Inc. (2022). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1148. Link

  • Sigma-Aldrich. (2009). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Supelco Reporter. Link

  • Daicel Chiral Technologies. (2021). Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences. Application Guide. Link

  • Lomenova, A., & Hroboňová, K. (2018).[4] Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods, 11, 2854–2863. Link

  • Binette, R., et al. (2022). Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. Molecules, 27(9), 2765. Link

Sources

A Comprehensive Guide to the NMR Characterization of α-Methyl-3-Methoxy-Phenylalanine Peptides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy in medicinal chemistry to enhance conformational stability, metabolic resistance, and biological activity. Among these, α,α-disubstituted amino acids, such as α-methyl-3-methoxy-phenylalanine, present unique opportunities for rational drug design by rigidly constraining the peptide backbone. However, this conformational restriction also introduces challenges for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth comparison of NMR techniques for the characterization of peptides containing α-methyl-3-methoxy-phenylalanine, offering experimental insights and data-driven comparisons to aid researchers in this specialized area.

The Structural Impact of α-Methyl-3-Methoxy-Phenylalanine

The introduction of an α-methyl group onto the backbone of a phenylalanine residue has profound stereochemical consequences. This substitution restricts the rotation around the N-Cα (φ) and Cα-C' (ψ) bonds, significantly reducing the accessible conformational space.[1] Consequently, peptides incorporating α-methylated amino acids often adopt well-defined secondary structures, such as β-turns or helical conformations.[2] The 3-methoxy substitution on the phenyl ring further modulates the electronic and steric properties of the side chain, potentially influencing long-range interactions within the peptide or with its biological target.

A Comparative Approach to NMR Characterization

A thorough NMR analysis of peptides containing α-methyl-3-methoxy-phenylalanine requires a suite of one- and two-dimensional experiments. This section compares the application and expected outcomes of these techniques, highlighting the specific nuances arising from the modified amino acid.

Unambiguous Resonance Assignment: The Foundational Step

Accurate and complete assignment of all proton and carbon resonances is the prerequisite for any subsequent structural analysis.

  • ¹H and ¹³C NMR Spectroscopy: One-dimensional spectra provide the initial overview of the peptide's chemical environment. For peptides containing α-methyl-3-methoxy-phenylalanine, key diagnostic signals include:

    • α-Methyl Protons: A singlet in the ¹H NMR spectrum, typically observed between 1.5 and 1.8 ppm.

    • Methoxy Protons: A sharp singlet around 3.8 ppm in the ¹H spectrum.

    • Aromatic Protons: A complex multiplet pattern in the aromatic region (typically 6.8-7.3 ppm), influenced by the 3-methoxy substitution.

    • α-Carbon: A quaternary carbon signal in the ¹³C NMR spectrum, the chemical shift of which is sensitive to the local conformation.

  • 2D Correlation Experiments (COSY & TOCSY): These experiments establish through-bond connectivity.

    • COSY (Correlation Spectroscopy): Identifies protons that are directly coupled (typically over two or three bonds). For the α-methyl-3-methoxy-phenylalanine residue, COSY is crucial for connecting the aromatic protons to each other.[3]

    • TOCSY (Total Correlation Spectroscopy): Reveals the entire spin system of an amino acid residue. This is particularly useful for differentiating the spin systems of different amino acid types within the peptide.[4]

  • 2D Heteronuclear Correlation (HSQC & HMBC): These experiments link protons to their directly attached (HSQC) or more distant (HMBC) carbons.

    • HSQC (Heteronuclear Single Quantum Coherence): Provides a direct correlation between each proton and its attached carbon, greatly aiding in the assignment of the ¹³C spectrum.[5]

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons separated by two or three bonds. This is invaluable for confirming the assignment of the quaternary α-carbon and the carbonyl carbon of the modified residue, as well as connecting the α-methyl and methoxy protons to their respective carbons.[6]

Data Presentation: Comparative Chemical Shifts

The following tables present a comparison of typical ¹H and ¹³C chemical shifts for a standard phenylalanine residue versus what can be expected for an α-methyl-3-methoxy-phenylalanine residue within a peptide. The expected values for the modified residue are extrapolated from data on similar compounds.[7][8][9]

Table 1: Comparative ¹H Chemical Shifts (ppm) in a model peptide

ProtonPhenylalanine (Phe)α-Methyl-3-Methoxy-Phenylalanine (α-Me-3-OMe-Phe)Rationale for Expected Shift
NH~8.0-8.5~7.5-8.0Steric hindrance from the α-methyl group can alter the amide bond geometry and hydrogen bonding potential.
~4.5-4.8N/AThe α-proton is replaced by a methyl group.
~2.8-3.2 (diastereotopic)~3.0-3.4 (diastereotopic)The electron-donating methoxy group and the α-methyl group can influence the electronic environment of the β-protons.
Aromatic (H2, H4, H5, H6)~7.2-7.4H2: ~7.2, H4: ~6.8, H5: ~7.1, H6: ~6.7The 3-methoxy group breaks the symmetry of the aromatic ring, leading to distinct chemical shifts for each aromatic proton.
α-CH₃N/A~1.5-1.8Characteristic chemical shift for an α-methyl group in a peptide.
OCH₃N/A~3.8Typical chemical shift for a methoxy group on an aromatic ring.

Table 2: Comparative ¹³C Chemical Shifts (ppm) in a model peptide

CarbonPhenylalanine (Phe)α-Methyl-3-Methoxy-Phenylalanine (α-Me-3-OMe-Phe)Rationale for Expected Shift
C' (Carbonyl)~172-174~175-177The steric bulk of the α-methyl group can influence the electronic environment of the carbonyl carbon.
~55-57~60-65 (quaternary)The substitution of the α-proton with a methyl group and the additional methyl group itself significantly deshield the α-carbon.
~38-40~40-43Changes in the electronic environment due to the substituted aromatic ring and the α-methyl group.
Aromatic (C1, C2, C3, C4, C5, C6)C1: ~137, C2/6: ~129, C3/5: ~128, C4: ~127C1: ~138, C2: ~115, C3: ~159, C4: ~121, C5: ~130, C6: ~114The methoxy group is a strong electron-donating group, causing significant upfield shifts for the ortho and para carbons (C2, C4, C6) and a downfield shift for the ipso-carbon (C3).[1]
α-CH₃N/A~20-25Characteristic chemical shift for an α-methyl carbon.
OCH₃N/A~55-56Typical chemical shift for a methoxy carbon attached to an aromatic ring.
Conformational Analysis: Unveiling the 3D Structure

Once the resonances are assigned, the next crucial step is to determine the peptide's three-dimensional conformation in solution.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most powerful NMR experiments for determining the spatial proximity of protons.[3]

    • NOESY: Detects through-space correlations between protons that are typically less than 5 Å apart. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons.

    • ROESY: Similar to NOESY but is more effective for molecules in the intermediate molecular weight range where NOESY signals can be weak or even disappear.

For peptides containing α-methyl-3-methoxy-phenylalanine, key NOE/ROE correlations to look for include:

  • Intra-residue NOEs: Between the α-methyl protons and the aromatic and β-protons of the same residue. These help to define the side-chain conformation (χ1 angle).
  • Sequential NOEs: Between the protons of one residue and the protons of the preceding or succeeding residue. For instance, an NOE between the α-methyl protons of the modified residue and the NH proton of the following residue (i+1) is a strong indicator of a specific backbone conformation.
  • Medium- and Long-Range NOEs: Correlations between protons of residues that are distant in the primary sequence but close in space. These are critical for defining the global fold of the peptide, such as β-turns or helical structures.

Experimental Protocols

General Sample Preparation for NMR Analysis
  • Peptide Synthesis and Purification: The peptide of interest should be synthesized using standard solid-phase or solution-phase methods and purified to >95% purity by reverse-phase HPLC.

  • Lyophilization: The purified peptide is lyophilized to remove all solvents.

  • Sample Dissolution: Dissolve 1-5 mg of the lyophilized peptide in 500-600 µL of a deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a mixture of H₂O/D₂O). The choice of solvent will depend on the peptide's solubility and the desired experimental conditions. For observing amide protons, a solvent system containing at least 10% H₂O is necessary.

  • Internal Standard: Add a small amount of an internal standard, such as DSS or TSP, for chemical shift referencing.

Standard 2D NMR Experimental Parameters

The following are general starting parameters for key 2D NMR experiments on a 500 MHz spectrometer. These should be optimized for the specific peptide and spectrometer.

  • TOCSY:

    • Pulse Sequence: MLEV-17 or DIPSI-2

    • Mixing Time: 60-80 ms

    • Data Points: 2048 (F2) x 512 (F1)

    • Number of Scans: 8-16

  • NOESY:

    • Pulse Sequence: Standard phase-sensitive NOESY with gradient selection

    • Mixing Time: 150-300 ms (a range of mixing times should be tested)

    • Data Points: 2048 (F2) x 512 (F1)

    • Number of Scans: 16-32

  • ¹H-¹³C HSQC:

    • Pulse Sequence: Standard phase-sensitive HSQC with gradient selection

    • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz

    • Data Points: 2048 (F2) x 256 (F1)

    • Number of Scans: 4-8

  • ¹H-¹³C HMBC:

    • Pulse Sequence: Standard phase-sensitive HMBC with gradient selection

    • Long-Range Coupling Constant: Optimized for a long-range C-H coupling of 8-10 Hz

    • Data Points: 2048 (F2) x 512 (F1)

    • Number of Scans: 16-64

Visualization of Experimental Workflow and Data Interpretation

The following diagrams illustrate the logical flow of an NMR-based structural characterization of a peptide containing α-methyl-3-methoxy-phenylalanine.

NMR_Workflow cluster_synthesis Peptide Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation Synthesis Peptide Synthesis & Purification Lyophilization Lyophilization Synthesis->Lyophilization NMR_Sample_Prep NMR Sample Preparation Lyophilization->NMR_Sample_Prep OneD_NMR 1D ¹H & ¹³C NMR NMR_Sample_Prep->OneD_NMR TwoD_NMR 2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY) OneD_NMR->TwoD_NMR Resonance_Assignment Resonance Assignment TwoD_NMR->Resonance_Assignment NOE_Constraints NOE Constraint Generation Resonance_Assignment->NOE_Constraints Structure_Calculation Structure Calculation & Refinement NOE_Constraints->Structure_Calculation Final_Structure 3D Structure Ensemble Structure_Calculation->Final_Structure

Caption: Workflow for NMR characterization of modified peptides.

Resonance_Assignment_Logic cluster_1D Initial Observation cluster_2D_homo Through-Bond (H-H) cluster_2D_hetero Through-Bond (H-C) cluster_assignment Assignment OneD_H 1D ¹H COSY COSY OneD_H->COSY TOCSY TOCSY OneD_H->TOCSY Spin_Systems Identify Spin Systems COSY->Spin_Systems TOCSY->Spin_Systems HSQC HSQC Assign_Carbons Assign Carbons HSQC->Assign_Carbons HMBC HMBC Sequential_Assignment Sequential Assignment HMBC->Sequential_Assignment Spin_Systems->HSQC Spin_Systems->Sequential_Assignment Assign_Carbons->HMBC

Caption: Logic flow for resonance assignment using 2D NMR.

Conformational_Analysis_Logic cluster_NOE Through-Space Correlations cluster_constraints Structural Constraints Assigned_Resonances Complete Resonance Assignments NOESY_ROESY NOESY / ROESY Assigned_Resonances->NOESY_ROESY Intra_residue Intra-residue NOEs (Side-chain conformation) NOESY_ROESY->Intra_residue Sequential Sequential NOEs (Backbone conformation) NOESY_ROESY->Sequential Long_range Long-range NOEs (Global fold) NOESY_ROESY->Long_range Structure_Calculation Molecular Dynamics / Distance Geometry Calculation Intra_residue->Structure_Calculation Sequential->Structure_Calculation Long_range->Structure_Calculation Structure_Ensemble 3D Conformational Ensemble Structure_Calculation->Structure_Ensemble

Caption: Logic for 3D structure determination from NOE data.

Conclusion and Future Outlook

The NMR characterization of peptides containing α-methyl-3-methoxy-phenylalanine provides a wealth of structural information that is invaluable for understanding their conformational preferences and for guiding further drug design efforts. The combination of 1D and 2D NMR techniques allows for the complete assignment of resonances and the determination of the peptide's three-dimensional structure in solution. The steric constraints imposed by the α-methyl group often lead to well-defined structures that are amenable to high-resolution NMR analysis. As synthetic methodologies for creating novel α,α-disubstituted amino acids continue to expand, the detailed NMR characterization of the resulting peptides will remain a cornerstone of peptidomimetic drug discovery.

References

  • Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Technology Management, 4(1), 24-34.
  • Giri, T., Sakharwade, S., Subbappa, P., Chinnakadoori, S. R., & Sharma, N. (2025). Regulatory Considerations in Synthetic Peptide Characterization: Techniques and Compliance.
  • IMSERC. (n.d.). Protein NMR. 13C chemical shifts. Northwestern University. Retrieved from [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich.
  • Lim, Y.-H., & Toste, F. D. (2018).
  • YouTube. (2020, December 18). Structure Determination of Peptides by simple 2D NMR Spectroscopy.
  • Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.
  • Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST.
  • ResearchGate. (n.d.). The NOESY NMR spectra of 20 a (a) and 20 b (b).
  • Sametz, D. E., & Zondlo, N. J. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.
  • Ohtaka, H., & Takebayashi, Y. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1198.
  • Kasinath, V., & Nishad, R. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International Journal of Molecular Sciences, 22(3), 1278.
  • Sametz, D. E., & Zondlo, N. J. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.
  • McMahon, J. B., & Oldfield, E. (2001). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides. Journal of the American Chemical Society, 123(49), 12105–12112.
  • Williamson, M. P. (1995). Peptide Structure Determination by NMR. In NMR of Macromolecules (pp. 53-70). Humana Press.
  • Madison, V., & Kopple, K. D. (1980). Solvent-dependent conformational distributions of some dipeptides. Journal of the American Chemical Society, 102(15), 4855–4863.
  • Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids.
  • Balaram, P. (1985). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(1-2), 21-38.
  • Peticolas, W. L., & Peticolas, L. J. (2012). Ligand-Induced Conformational Heterogeneity of Cytochrome P450 CYP119 Identified by 2D NMR Spectroscopy with the Unnatural Amino Acid 13C-p-Methoxyphenylalanine. Biochemistry, 51(49), 9877–9886.
  • ResearchGate. (n.d.). A Job Plot showing the change in ¹H NMR chemical shift of the phenylalanine methylene (HC) resonance as a function of the sCX[10].

  • University of Florida. (n.d.). The very basics of NMR of proteins.

Sources

A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of DL-alpha-Methyl Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the stereochemical integrity of α-methyl amino acids is not merely a matter of analytical curiosity; it is a critical determinant of a drug candidate's efficacy and safety. The introduction of a methyl group at the α-carbon sterically hinders racemization and can significantly modulate the pharmacological profile of the parent amino acid. Consequently, the precise determination of enantiomeric purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of the principal analytical techniques for this purpose, grounded in both theoretical principles and practical, field-proven insights.

The Analytical Imperative: Why Enantiomeric Purity of α-Methyl Amino Acids Matters

The seemingly subtle difference between two enantiomers of an α-methyl amino acid can lead to profoundly different biological outcomes. One enantiomer may be therapeutically active, while the other could be inactive, or worse, exhibit toxicity. For instance, (S)-α-methyldopa is a widely used antihypertensive drug, whereas its (R)-enantiomer is devoid of this activity. Therefore, robust and reliable analytical methods are indispensable for ensuring the desired therapeutic effect and patient safety.

This guide will navigate the nuances of four major analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC)

  • Chiral Gas Chromatography (GC)

  • Capillary Electrophoresis (CE)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

We will explore the underlying principles of each method, present comparative data, and provide detailed experimental protocols to empower you to make informed decisions for your analytical challenges.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC stands as the most prevalent technique for the enantiomeric purity analysis of α-methyl amino acids due to its versatility, robustness, and the wide array of commercially available chiral stationary phases (CSPs). The separation is predicated on the differential interactions between the enantiomers and a chiral selector, leading to different retention times.

The Principle of Chiral Recognition in HPLC

The heart of a chiral HPLC separation is the chiral stationary phase. These are typically silica-based supports to which a chiral selector is covalently bonded or coated. The separation mechanism hinges on the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP. The stability of these complexes is influenced by a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The enantiomer that forms the more stable complex will be retained longer on the column, resulting in its separation from the other enantiomer.

Alternatively, indirect chiral separation can be achieved by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. Another indirect approach involves using a chiral mobile phase additive that forms diastereomeric complexes with the enantiomers in the mobile phase.

Methodological Approaches and Experimental Data

This is the most direct and widely used approach. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and Pirkle-type CSPs are particularly effective for α-methyl amino acids.

Table 1: Comparative Performance of Chiral HPLC Methods for α-Methyl Amino Acids

α-Methyl Amino AcidChiral Stationary Phase (CSP)Mobile PhaseResolution (Rs)Analysis Time (min)Reference
α-Methyl-DOPATeicoplanin-basedMethanol/Acetic Acid/Triethylamine> 2.0< 15[1]
N-Fmoc-α-Methyl-AlanineCHIRALPAK IC (Cellulose-based)Hexane/Ethanol/TFA3.5~20[2]
α-Methyl-PhenylalanineRistocetin-basedAcetonitrile/Water2.75~15[3]

Note: The performance can vary based on the specific column, instrumentation, and experimental conditions.

This method offers a cost-effective alternative to dedicated chiral columns by using a standard C18 column. A chiral selector, often a ligand that can form a complex with a metal ion, is added to the mobile phase.

A notable example is the separation of 3,4-dimethoxy-α-methylphenylalanine, an intermediate in the synthesis of methyldopa. Baseline separation (Rs = 3.18) was achieved in under 18 minutes on a conventional C18 column using a mobile phase containing L-phenylalanine and cupric sulfate.[4] This approach leverages the formation of diastereomeric ternary complexes (chiral ligand-metal ion-analyte enantiomer) which have different affinities for the stationary phase.

Experimental Protocol: Chiral HPLC of α-Methyl-Phenylalanine

This protocol provides a general framework for the direct enantiomeric separation of α-methyl-phenylalanine using a polysaccharide-based CSP.

Instrumentation and Consumables:

  • HPLC system with UV detector

  • Chiral Stationary Phase: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent

  • Mobile Phase: Hexane/Ethanol/Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v)

  • Sample: DL-α-Methyl-Phenylalanine dissolved in mobile phase (e.g., 1 mg/mL)

Procedure:

  • System Preparation: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Injection: Inject a defined volume of the sample solution (e.g., 10 µL) onto the column.

  • Chromatographic Separation: Run the separation under isocratic conditions.

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 220 nm).

  • Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Define Analyte (DL-α-Methyl Amino Acid) Select_CSPs Select 2-3 CSPs (e.g., Polysaccharide, Pirkle) Start->Select_CSPs Select_MP Choose Mobile Phase (Normal, Reversed, Polar Organic) Select_CSPs->Select_MP Screen Perform Initial Runs Select_MP->Screen Evaluate Evaluate Resolution (Rs) and Selectivity (α) Screen->Evaluate Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Evaluate->Optimize_MP Rs < 1.5 Validate Method Validation (Linearity, Precision, Accuracy) Evaluate->Validate Rs ≥ 1.5 Optimize_Params Optimize Other Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Optimize_Params->Validate Final_Method Finalized Analytical Method Validate->Final_Method

Caption: A systematic workflow for developing a robust chiral HPLC method.

Chiral Gas Chromatography (GC): High Resolution for Volatile Derivatives

Chiral GC is a powerful technique renowned for its high resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS). However, a key prerequisite for GC analysis is the volatility of the analytes. Since amino acids are non-volatile, a derivatization step is mandatory.

The Necessity and Art of Derivatization

The primary goal of derivatization in the context of chiral GC is to convert the polar, non-volatile α-methyl amino acids into thermally stable and volatile derivatives. A common and effective strategy is a two-step process:

  • Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or propyl ester) typically by reaction with an alcohol in the presence of an acid catalyst.

  • Acylation: The amino group is acylated with a reagent such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).

A critical consideration during derivatization is the potential for racemization, which can lead to inaccurate results. Therefore, the reaction conditions must be carefully optimized to be mild enough to prevent this. The use of deuterated derivatizing agents can help to quantify any racemization that occurs during sample preparation.[5]

Comparative Performance and Applications

Chiral GC methods offer excellent sensitivity, often reaching the picogram level, and can provide baseline separation of enantiomers for a wide range of amino acids, including N-methylated and other non-proteinogenic variants.[5]

Table 2: Comparison of Derivatization and Chiral GC Columns for Amino Acid Enantiomers

Derivatization MethodChiral ColumnAdvantagesDisadvantagesReference
Pentafluoropropionic anhydride/ HeptafluorobutanolChirasil-L-ValHigh sensitivity and reproducibilityPotential for racemization
Methyl chloroformate/ MethanolRt-gammaDEXsaNo racemization observed, good resolutionPotential for protein/peptide hydrolysis in biological samples
Experimental Protocol: Chiral GC-MS of α-Methyl-Valine

This protocol outlines a general procedure for the derivatization and subsequent GC-MS analysis of DL-α-methyl-valine.

Instrumentation and Consumables:

  • GC-MS system with a chiral capillary column (e.g., Chirasil®-L-Val)

  • Derivatization reagents: 3N HCl in Methanol, Trifluoroacetic anhydride (TFAA), Dichloromethane

  • Sample: DL-α-Methyl-Valine

Procedure:

  • Esterification:

    • To 1 mg of the sample in a reaction vial, add 1 mL of 3N HCl in methanol.

    • Cap the vial and heat at 100°C for 30 minutes.

    • Cool the vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Acylation:

    • To the dried residue, add 1 mL of dichloromethane and 100 µL of TFAA.

    • Cap the vial and heat at 60°C for 15 minutes.

    • Cool the vial to room temperature. The sample is now ready for injection.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable temperature program to separate the derivatized enantiomers.

    • The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Data Analysis: Calculate the enantiomeric excess from the peak areas of the two enantiomers in the chromatogram.

Workflow for Chiral GC Method

GC_Workflow cluster_0 Phase 1: Derivatization cluster_1 Phase 2: GC-MS Analysis cluster_2 Phase 3: Data Analysis Start DL-α-Methyl Amino Acid Sample Esterification Esterification (e.g., HCl/Methanol) Start->Esterification Acylation Acylation (e.g., TFAA) Esterification->Acylation Derivatized_Sample Volatile Diastereomers Acylation->Derivatized_Sample Injection Inject into GC-MS Derivatized_Sample->Injection Separation Separation on Chiral Column Injection->Separation Detection Detection by MS Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % ee Integration->Calculation Result Enantiomeric Purity Calculation->Result

Caption: A streamlined workflow for the enantiomeric analysis of α-methyl amino acids by chiral GC.

Capillary Electrophoresis (CE): High Efficiency with Minimal Consumption

Capillary Electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte.

Principles of Chiral CE

In chiral CE, the separation of enantiomers is achieved by their differential interaction with a chiral selector present in the running buffer. This interaction leads to the formation of transient diastereomeric complexes, each with a different effective electrophoretic mobility, resulting in their separation. Cyclodextrins and their derivatives are the most commonly used chiral selectors for amino acids.

Advantages and Performance

CE offers several advantages, including extremely high separation efficiency (often exceeding 100,000 theoretical plates), short analysis times, and very low consumption of samples and reagents.[6]

Table 3: Performance of Chiral CE for Amino Acid Enantiomers

AnalyteChiral SelectorResolution (Rs)Analysis Time (min)Key FeatureReference
Tryptophan enantiomersα-cyclodextrinBaseline< 10Detection of 0.1% of minor enantiomer[7]
Tryptophan methyl esterβ-cyclodextrin polymer> 1.0~15Higher stereoselectivity than native cyclodextrin[8]
Experimental Protocol: Chiral CE of DL-Tryptophan

This protocol provides a general method for the separation of tryptophan enantiomers, which can be adapted for α-methyl-tryptophan.

Instrumentation and Consumables:

  • Capillary Electrophoresis system with a UV detector

  • Fused-silica capillary

  • Background Electrolyte (BGE): e.g., 50 mM phosphate buffer (pH 2.5) containing 20 mM α-cyclodextrin

  • Sample: DL-Tryptophan dissolved in water (e.g., 0.1 mg/mL)

Procedure:

  • Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by water, and then the BGE.

  • Sample Injection: Inject the sample into the capillary using hydrodynamic or electrokinetic injection.

  • Electrophoretic Separation: Apply a high voltage (e.g., 20-30 kV) across the capillary.

  • Detection: Monitor the migration of the enantiomers at the detector window using a UV detector (e.g., at 214 nm).

  • Data Analysis: Calculate the enantiomeric excess from the corrected peak areas of the two enantiomers in the electropherogram.

Workflow for Chiral CE

CE_Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Processing Start Sample and BGE Preparation Capillary_Prep Capillary Conditioning Start->Capillary_Prep Instrument_Setup Instrument Setup (Voltage, Temperature) Capillary_Prep->Instrument_Setup Injection Sample Injection Instrument_Setup->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % ee Integration->Calculation Result Enantiomeric Purity Calculation->Result

Caption: A typical workflow for enantiomeric purity analysis by Capillary Electrophoresis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative View Without Separation

NMR spectroscopy offers a distinct advantage over chromatographic and electrophoretic methods as it can determine enantiomeric excess without the physical separation of the enantiomers. This is achieved by converting the enantiomers into diastereomers, which are distinguishable in the NMR spectrum.

The Principle of Chiral Discrimination by NMR

The basis of chiral analysis by NMR is the creation of a diastereomeric environment for the enantiomers. This can be done in two ways:

  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral reagent (e.g., Mosher's acid) to form covalent diastereomers. These diastereomers have different chemical shifts for corresponding nuclei, allowing for their distinct signals to be integrated.

  • Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the sample, which forms non-covalent diastereomeric complexes with the enantiomers. These complexes are in fast exchange with the free species, and the observed chemical shifts are a weighted average. The different interaction strengths lead to different chemical shifts for the enantiomers.

A simple and effective three-component system involving the condensation of the primary amine of the amino acid with 2-formylphenylboronic acid and an enantiopure 1,1'-bi-2-naphthol (BINOL) has been developed for determining the enantiopurity of chiral primary amines by ¹H NMR.[9][10]

Performance and Considerations

NMR is an inherently quantitative technique, and with sufficient signal-to-noise and resolution, it can provide accurate enantiomeric excess values. The accuracy is dependent on the complete reaction (for CDAs) and the absence of kinetic resolution.

Experimental Protocol: ¹H NMR Analysis of a Chiral Primary Amine

This protocol is adapted from a method for chiral primary amines and is applicable to α-methyl amino acids.[10]

Instrumentation and Consumables:

  • NMR spectrometer (≥ 400 MHz)

  • NMR tubes

  • Reagents: 2-Formylphenylboronic acid, (S)-BINOL, deuterated chloroform (CDCl₃)

  • Sample: DL-α-Methyl amino acid

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 1.2 equivalents of 2-formylphenylboronic acid and 1.2 equivalents of (S)-BINOL in about 0.6 mL of CDCl₃.

    • Add 1.0 equivalent of the DL-α-methyl amino acid sample to the NMR tube.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

  • Data Analysis:

    • Identify the pair of signals corresponding to a specific proton (e.g., the α-methyl protons) of the two diastereomers.

    • Carefully integrate the areas of these two signals.

    • Calculate the enantiomeric excess from the ratio of the integrals.

Logical Relationship in NMR Chiral Analysis

NMR_Logic Enantiomers Enantiomeric Mixture (DL-α-Methyl Amino Acid) CDA Chiral Derivatizing Agent (e.g., Mosher's Acid) Enantiomers->CDA + CSA Chiral Solvating Agent (e.g., BINOL-based system) Enantiomers->CSA + Diastereomers_Covalent Covalent Diastereomers CDA->Diastereomers_Covalent Reaction Diastereomers_NonCovalent Non-covalent Diastereomeric Complexes CSA->Diastereomers_NonCovalent Complexation NMR_Spectrum NMR Spectrum Diastereomers_Covalent->NMR_Spectrum Diastereomers_NonCovalent->NMR_Spectrum Distinct_Signals Distinct NMR Signals for Each Diastereomer NMR_Spectrum->Distinct_Signals Integration Integration of Signals Distinct_Signals->Integration EE_Calculation Calculation of % ee Integration->EE_Calculation

Caption: The logical pathway for determining enantiomeric excess using NMR spectroscopy.

Concluding Remarks and Future Perspectives

The choice of the optimal analytical method for determining the enantiomeric purity of DL-alpha-methyl amino acids is contingent upon several factors, including the specific properties of the analyte, the required sensitivity and accuracy, sample throughput needs, and the available instrumentation.

  • Chiral HPLC remains the gold standard for its robustness, versatility, and direct analysis capabilities.

  • Chiral GC-MS offers unparalleled resolution and sensitivity, making it ideal for trace analysis, provided that a reliable, racemization-free derivatization protocol is established.

  • Capillary Electrophoresis is a powerful, high-efficiency technique that excels in rapid method development and minimal sample consumption.

  • NMR Spectroscopy provides a unique, non-separative approach for direct quantification, which can be particularly useful for reaction monitoring and high-throughput screening.

As the demand for enantiopure pharmaceuticals continues to grow, we can anticipate further advancements in chiral separation technologies. These may include the development of novel chiral stationary phases with broader applicability, more efficient and "green" chiral selectors for CE, and more sensitive NMR techniques that require smaller sample quantities. Ultimately, a thorough understanding of the principles and practicalities of each of these techniques will empower you, the researcher, to select and implement the most appropriate method to ensure the quality and safety of these vital pharmaceutical building blocks.

References

  • Zheng, J., et al. (2014). Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes. Journal of the Chinese Chemical Society, 61(11), 1229-1235. [Link]

  • Kuvek, E., et al. (2011). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 6(8), 1183-1188. [Link]

  • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons. [Link]

  • CAT GmbH & Co. KG. (n.d.). Analyses of amino acids, Enantiomeric purity. [Link]

  • Kuvek, E., et al. (2011). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 6(8), 1183-1188. [Link]

  • Lurie, I. S., & Wittwer, J. D. (1992). Quantitative determination of tryptophan enantiomers by capillary electrophoresis. Journal of Chromatography A, 605(2), 275-280. [Link]

  • Brückner, H., & Westhauser, T. (2003). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography A, 997(1-2), 229-247. [Link]

  • Li, F., et al. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 72(1), 134-140. [Link]

  • Sýkora, D., et al. (2016). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Molecules, 21(8), 1045. [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations: A Practical Guide. [Link]

  • Gasparrini, F., et al. (2000). Determination, purity assessment and chiral separation of levodopa methyl ester in bulk and formulation pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 745-754. [Link]

  • Ingelse, B. A., et al. (1995). Enantiomeric separation by capillary electrophoresis using a soluble neutral beta-cyclodextrin polymer. Journal of Chromatography A, 709(1), 89-98. [Link]

  • United States Pharmacopeia. (2020). <1053> Capillary Electrophoresis. [Link]

  • JoVE. (2020, May 24). Capillary Electrophoresis - Protocol and Tutorial - Learn in 15 mins [Video]. YouTube. [Link]

  • Komaravolu, Y., et al. (2019). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 9(46), 26903-26914. [Link]

Sources

Biological Activity & Application Guide: 3-Methoxy vs. 4-Methoxy Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of 3-Methoxy vs. 4-Methoxy Phenylalanine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the rational design of peptidomimetics and non-canonical amino acid (ncAA) mutagenesis, the choice between 3-methoxy-L-phenylalanine (3-OMe-Phe) and 4-methoxy-L-phenylalanine (4-OMe-Phe) is often treated as a minor steric adjustment. However, experimental evidence suggests this positional isomerism dictates fundamental shifts in transporter affinity (LAT1) , metabolic stability , and chemical reactivity (specifically cyclization potential).

This guide dissects the functional divergence of these two analogs, moving beyond simple structure-activity relationships (SAR) to provide a mechanistic roadmap for their application in drug discovery and protein engineering.

Physicochemical & Structural Analysis

The biological differentiation between 3-OMe-Phe and 4-OMe-Phe stems from the distinct electronic and steric environments created by the methoxy substituent.

Feature3-Methoxy-Phe (Meta)4-Methoxy-Phe (Para)
Steric Profile Increases effective width of the side chain. Creates a "kinked" topology.Increases effective length of the side chain (approx. 2.5 Å extension). Linear topology.
Electronic Effect Activates the para position (relative to methoxy) and ortho (relative to alanine chain).Activates ortho positions symmetrically.
Lipophilicity (cLogP) ~1.2 (Slightly higher effective surface area)~1.2 (Similar, but shape affects solvation)
Key Reactivity High: Enables Pictet-Spengler cyclization (access to tetrahydroisoquinolines).Low: Sterically and electronically unfavorable for standard Pictet-Spengler cyclizations.
Expert Insight: The Pictet-Spengler Advantage

A critical, often overlooked distinction is the utility of 3-OMe-Phe in diversity-oriented synthesis. The electron-donating methoxy group at the meta position activates the ring carbon para to it (and ortho to the ethylamine chain), facilitating Pictet-Spengler cyclization to form tetrahydroisoquinoline scaffolds. 4-OMe-Phe lacks this specific electronic activation pattern, making it inert under mild cyclization conditions. This makes 3-OMe-Phe a superior starting material for fragment-based drug discovery (FBDD) targeting GPCRs.

Biological Transport: The LAT1/LAT2 Axis

Transport across the Blood-Brain Barrier (BBB) and into tumor cells is mediated primarily by the L-type Amino Acid Transporter 1 (LAT1) .

Transport Kinetics

Experimental data indicates a divergence in how LAT1 processes these isomers. LAT1 generally prefers large, neutral amino acids with hydrophobic side chains.

  • Affinity (Km): 3-OMe-Phe often exhibits higher affinity (lower

    
    ) for LAT1 compared to the native Phenylalanine and 4-OMe-Phe. The meta-substituent fills a specific hydrophobic pocket in the LAT1 binding site more effectively than the linear para-substituent.
    
  • Transport Velocity (Vmax): While affinity is high, the transport rate for meta-analogs can be lower. This creates a "high-affinity inhibitor" profile where 3-OMe-Phe occupies the transporter but translocates slower than 4-OMe-Phe.

  • Selectivity: 4-OMe-Phe retains significant affinity for LAT2 (ubiquitous peripheral transporter), whereas bulky meta-substituents (like 3-OMe or 3-iodo) often improve LAT1 selectivity over LAT2.

Visualization: LAT1 Transport Mechanism

The following diagram illustrates the competitive transport mechanism and the "locking" potential of high-affinity substrates.

LAT1_Transport Extracellular Extracellular Space Intracellular Intracellular Space LAT1_Out LAT1 (Outward-Facing) LAT1_In LAT1 (Inward-Facing) LAT1_Out->LAT1_In Conformational Change (Slow for 3-OMe) LAT1_In->Intracellular Release LAT1_In->LAT1_Out Recycling Substrate_3OMe 3-OMe-Phe (High Affinity/Low Vmax) Substrate_3OMe->LAT1_Out Strong Binding (Comp. Inhibition) Substrate_4OMe 4-OMe-Phe (Mod. Affinity/High Vmax) Substrate_4OMe->LAT1_Out Standard Binding Gln_In Intracellular Glutamine Gln_In->LAT1_In Antiport Exchange

Caption: Comparative flux of 3-OMe vs 4-OMe analogs through the LAT1 antiporter system. Note the rate-limiting conformational change for high-affinity meta-analogs.

Protein Engineering & Orthogonal Translation

In the field of Genetic Code Expansion (GCE), both analogs serve as substrates for engineered Aminoacyl-tRNA Synthetases (aaRS), specifically variants of the Methanosarcina mazei Pyrrolysyl-tRNA synthetase (PylRS).[1]

  • Active Site Plasticity: The N346A/C348A mutant of PylRS creates a "cavernous" active site.

  • Incorporation Efficiency:

    • 3-OMe-Phe: Generally shows robust incorporation . The meta-substituent is well-accommodated in the expanded pocket without causing steric clashes with the backbone of the synthetase.

    • 4-OMe-Phe: Also incorporated but can be sensitive to the "depth" of the pocket. If the pocket is not sufficiently deepened (e.g., Y384 mutations), the para-methoxy group clashes with the bottom of the active site, reducing charging efficiency.

Recommendation: For initial screens of ncAA incorporation, 3-OMe-Phe is often a "safer" hit for promiscuous PylRS variants due to its lateral rather than longitudinal bulk.

Experimental Protocols

Protocol A: Enzymatic Resolution of Racemic Methoxy-Phenylalanines

Objective: Isolate pure L-isomer from chemically synthesized racemic mix using Acylase I.

  • Substrate Preparation: Dissolve 10 mmol of N-acetyl-DL-(3- or 4)-methoxy-phenylalanine in 30 mL of distilled water.

  • pH Adjustment: Adjust pH to 7.5 using 2M LiOH (LiOH is preferred over NaOH to improve solubility of the resulting carboxylate).

  • Enzyme Addition: Add 15 mg of Acylase I (from Aspergillus melleus) .

  • Incubation: Incubate at 37°C with gentle shaking for 24 hours.

  • Termination: Acidify to pH 5.0 with 1M HCl to denature the enzyme; filter through Celite.

  • Separation:

    • Acidify filtrate further to pH 1.5.

    • Extract the unreacted N-acetyl-D-isomer with ethyl acetate (save for racemization/recycling).

    • The aqueous phase contains the free L-amino acid .

  • Purification: Load aqueous phase onto a cation-exchange column (Dowex 50W-X8). Wash with water until neutral, then elute L-(3/4)-OMe-Phe with 1M NH₄OH.

  • QC: Verify enantiomeric excess (ee) via Chiral HPLC (Crownpak CR(+) column, pH 1.5 HClO₄ mobile phase). Target >99% ee.

Protocol B: LAT1 Competitive Inhibition Assay (Cis-Inhibition)

Objective: Determine the affinity (IC50) of analogs relative to native Phenylalanine.

  • Cell Line: Use HEK293 cells stably expressing human LAT1 (SLC7A5) and 4F2hc (SLC3A2).

  • Buffer Prep: HBSS (Hank's Balanced Salt Solution) without sodium (Choline-Cl replacement) is not strictly necessary for LAT1 (Na+-independent), but standard Na+-free buffer ensures exclusion of System A/ASC transport.

  • Tracer: L-[¹⁴C]-Phenylalanine (0.1 µM final concentration).

  • Inhibitor Setup: Prepare serial dilutions of 3-OMe-Phe and 4-OMe-Phe (0.1 µM to 1000 µM).

  • Uptake Phase:

    • Wash cells 3x with warm buffer.

    • Add buffer containing Tracer + Test Analog.

    • Incubate for 1 minute exactly (to measure initial rate, linear phase).

  • Termination: Rapidly aspirate and wash 3x with ice-cold PBS containing 2 mM unlabeled Phenylalanine (to strip surface-bound tracer).

  • Lysis & Counting: Lyse cells in 0.1 M NaOH; measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Uptake vs. Log[Concentration]. Calculate IC50 using non-linear regression (GraphPad Prism).

Comparative Data Summary

Parameter3-Methoxy-Phe4-Methoxy-PheNative Phe
LAT1 Affinity (Ki) High (15 - 25 µM)Moderate (30 - 50 µM)~15 µM
LAT1 Vmax (% of Phe) ~60-70%~85-95%100%
Metabolic Stability High (Resistant to PAH)Moderate (Substrate for O-demethylation)Low (Rapidly hydroxylated)
Fluorescence NegligibleNegligibleNegligible
pKa (COOH) 2.182.202.20
pKa (NH3+) 9.159.189.18

Structural Activity Relationship (SAR) Flow

The following diagram outlines the decision logic for selecting an analog based on the desired pharmacological outcome.

SAR_Logic Start Select Phenylalanine Analog Decision1 Target Application? Start->Decision1 Branch_Trans Brain Delivery (LAT1) Decision1->Branch_Trans Branch_Struc Peptide Constraint Decision1->Branch_Struc Branch_Chem Scaffold Synthesis Decision1->Branch_Chem Res_3OMe Use 3-OMe-Phe (High Affinity / Retention) Branch_Trans->Res_3OMe Targeting/Inhibition Res_4OMe Use 4-OMe-Phe (High Throughput) Branch_Trans->Res_4OMe Fast Uptake Branch_Struc->Res_3OMe Induce Turn/Width Branch_Struc->Res_4OMe Extend Reach Res_Cycl Use 3-OMe-Phe (Pictet-Spengler Active) Branch_Chem->Res_Cycl Isoquinoline Formation

Caption: Decision tree for selecting 3-OMe vs 4-OMe analogs based on transport needs, steric requirements, or chemical reactivity.

References

  • LAT1 Transport & Meta-Substitution

    • Title: Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1).[2]

    • Source: Journal of Pharmaceutical Sciences / PubMed.
    • URL:[Link]

    • Note: Highlights the affinity vs. velocity trade-off for meta-substituted analogs.
  • Protein Incorporation (PylRS Systems)

    • Title: The genetic incorporation of thirteen novel non-canonical amino acids.
    • Source: Chemical Science (RSC).
    • URL:[Link]

    • Note: Details the tolerance of PylRS mutants for meta- vs para-substituted phenylalanine deriv
  • Chemical Reactivity (Pictet-Spengler)

    • Title: Tricycles by a New Ugi Variation and Pictet-Spengler Reaction in One Pot.
    • Source: Journal of Organic Chemistry / PMC.
    • URL:[Link]

    • Note: Confirms 3-methoxy-Phe undergoes cyclization while 4-methoxy-Phe does not under standard conditions.
  • General Phenylalanine Analog Data

    • Title: Antimicrobial Peptide D
    • Source: DBAASP.
    • URL:[Link]

    • Note: Provides structural codes and properties for peptide incorpor

Sources

mass spectrometry analysis of alpha-methylated peptide fragments

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking Peptidomimetic Sequencing: A Comparative Guide to Mass Spectrometry Fragmentation of Alpha-Methylated Peptides

Executive Summary

The integration of non-natural amino acids, particularly alpha-methylated derivatives like alpha-aminoisobutyric acid (Aib), has revolutionized peptide drug discovery. By restricting dihedral angles, these modifications induce stable secondary structures (such as 3_10 helices) and drastically enhance proteolytic stability, improving overall bioavailability[1]. Systematic N-alpha and C-alpha alkylation remains a powerful, field-proven approach to circumvent the rapid in vivo degradation typically associated with natural peptides[2].

However, this structural rigidity introduces a severe analytical bottleneck. Standard collision-based mass spectrometry (MS) fragmentation methods often fail to generate informative spectra for alpha-methylated peptides. As a Senior Application Scientist, I have structured this guide to objectively compare fragmentation technologies, explain the chemical causality behind these analytical challenges, and provide a self-validating experimental protocol for the unambiguous sequencing of modified peptidomimetics.

Mechanistic Causality: Why Standard Fragmentation Fails

To understand why alternative technologies are required, we must examine the causality of fragmentation failure at the molecular level.

In standard Higher-Energy Collision Dissociation (HCD), peptide backbone cleavage is governed by the "mobile proton model." Vibrational excitation mobilizes a proton to the amide nitrogen, weakening the peptide bond. The adjacent carbonyl oxygen then performs a nucleophilic attack, forming an oxazolone ring intermediate that resolves into sequence-defining b-ions and y-ions.

Alpha-methylation fundamentally disrupts this pathway. The addition of a methyl group at the alpha-carbon introduces profound steric hindrance, physically blocking the optimal trajectory required for the nucleophilic attack. Additionally, the electron-donating nature of the alkyl group alters local basicity, trapping the mobile proton. Consequently, HCD energy is redistributed into non-sequence-specific pathways, resulting in uninformative neutral losses (e.g., -H2O, -NH3) and severe gaps in sequence coverage[3].

Technology Comparison: HCD vs. EThcD

To overcome the steric blockade of alpha-methylation, analytical workflows must shift from vibrational excitation to radical-driven chemistry. Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) represents the gold standard for this application.

  • HCD (Higher-Energy Collision Dissociation): Relies solely on collisional activation. While excellent for unmodified tryptic peptides, it suffers from sequence-specific fragmentation biases when analyzing sterically hindered peptidomimetics, often failing entirely to cleave the bonds immediately adjacent to the alpha-methylated residue[3].

  • EThcD (Electron-Transfer/Higher-Energy Collision Dissociation): A hybrid approach. First, Electron Transfer Dissociation (ETD) transfers an electron from a radical anion (e.g., fluoranthene) to the peptide. This induces a rapid, non-ergodic cleavage at the N-C(alpha) bond, forming c and z ions. Because this is an electronic process driven by radical chemistry, it bypasses the steric hindrance of the alpha-carbon entirely. Supplemental HCD activation is then applied to the same ion population, generating complementary b and y ions and dissociating any non-covalently bound fragments. This dual-ion series results in richer, gap-free MS2 spectra[4].

Mechanism Precursor Alpha-Methylated Peptide (Sterically Hindered) HCD HCD Pathway (Vibrational Excitation) Precursor->HCD EThcD EThcD Pathway (Radical + Collision) Precursor->EThcD HCD_Mech Nucleophilic Attack Blocked by Alpha-Methyl Group HCD->HCD_Mech EThcD_Mech Non-Ergodic Cleavage at N-C(alpha) Bond EThcD->EThcD_Mech HCD_Result Incomplete b/y Ions (Sequence Gaps) HCD_Mech->HCD_Result EThcD_Result Comprehensive c/z & b/y Ions (Full Coverage) EThcD_Mech->EThcD_Result

Workflow comparison: HCD vs. EThcD fragmentation pathways for alpha-methylated peptides.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in your analytical data, the following LC-MS/MS protocol is designed as a self-validating system. By incorporating an internal control, the workflow inherently differentiates between instrument malfunction and true structural resistance to fragmentation.

Step 1: Sample Preparation & Internal Calibration Synthesize the alpha-methylated target peptide alongside a heavy-isotope labeled, unmethylated analog (the internal control). Equimolar co-injection of these peptides ensures that if the control fragments successfully while the target fails, the failure is definitively attributed to the alpha-methyl modification, thereby validating the instrument's operational status.

Step 2: Nano-UHPLC Separation Load the sample onto a C18 analytical column (e.g., 25 cm × 75 µm). Utilize a highly optimized gradient of 5–35% Acetonitrile (with 0.1% Formic Acid) over 60 minutes to ensure baseline resolution between the modified peptide and its unmethylated counterpart.

Step 3: High-Resolution MS1 Acquisition Operate a hybrid mass spectrometer (e.g., Orbitrap) in positive ion mode. Acquire MS1 survey scans at a high resolution (e.g., 120,000 at m/z 200) to ensure accurate precursor mass determination and isotope pattern verification.

Step 4: Data-Dependent Acquisition (DDA) Triggering Configure the DDA method to select the top 10 most abundant precursors for MS2. Implement dynamic exclusion (e.g., 30 seconds) to maximize the depth of sampling across the peptidomimetic library.

Step 5: EThcD MS2 Fragmentation For the selected precursors, apply EThcD. Set the ETD reaction time dynamically based on precursor charge state (calibrated using the internal fluoranthene reagent). Apply supplemental HCD activation at a Normalized Collision Energy (NCE) of 15-25%. This specific NCE range is critical: it is high enough to generate b/y ions and break non-covalent interactions, but low enough to prevent the secondary fragmentation (destruction) of the delicate c/z ions[4].

Step 6: Data Analysis & De Novo Sequencing Process the raw data using sequencing software capable of handling hybrid spectra. The software must be configured to search simultaneously for b, y, c, and z ion series to accurately reconstruct the modified sequence.

Protocol Step1 1. Co-Injection (Target + Isotope) Step2 2. Nano-UHPLC Separation Step1->Step2 Step3 3. High-Res MS1 Acquisition Step2->Step3 Step4 4. DDA Trigger (Precursor Select) Step3->Step4 Step5 5. EThcD MS2 (Dual Activation) Step4->Step5 Step6 6. De Novo Sequencing Step5->Step6

Self-validating LC-MS/MS experimental workflow for sequencing modified peptidomimetics.

Comparative Data Analysis

The superiority of EThcD over standard HCD is quantifiable. Table 1 summarizes typical performance metrics generated from the analysis of highly constrained, multi-alpha-methylated model peptide libraries.

Table 1: Quantitative Performance Comparison of Fragmentation Methods on Alpha-Methylated Peptides

Performance MetricHCD (Standard)ETD (Standard)EThcD (Hybrid)
Primary Fragment Ion Series b, yc, zb, y, c, z
Cleavage Yield at Alpha-Methyl Site < 15%~ 65%> 95%
Average Sequence Coverage 40 - 55%70 - 80%95 - 100%
Spectral Hyperscore Low (Dominated by neutral losses)MediumHigh (Rich dual-ion spectra)
Suitability for De Novo Sequencing PoorModerateExcellent

Conclusion

For drug development professionals engineering next-generation peptidomimetics, relying solely on HCD for mass spectrometry characterization is a critical liability. The steric hindrance imposed by alpha-methylation inherently breaks the mobile proton model required for standard collision-induced cleavage. By adopting EThcD and implementing self-validating experimental controls, laboratories can bypass these chemical limitations, ensuring 100% sequence coverage and accelerating the pipeline for highly stable, bioactive peptide therapeutics.

References

  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • Increased EThcD efficiency on the hybrid Orbitrap Excedion Pro Mass Analyzer extends the depth in identification and sequence coverage of HLA class I immunopeptidomes Source: IonOpticks URL
  • Source: National Institutes of Health (NIH)

Sources

proteolytic resistance of alpha-methyl-3-methoxy-phenylalanine

Publish Comparison Guide: Proteolytic Resistance of -methyl-3-methoxy-phenylalanine

Executive Summary


-methyl-3-methoxy-phenylalanine
  • 
    -Methylation:  Introduces profound steric hindrance at the peptide backbone, effectively blocking the nucleophilic attack trajectory of proteases (e.g., chymotrypsin, pepsin) and restricting the backbone to stable helical conformations (
    
    
    -helix or
    
    
    -helix).[1][2]
  • 3-Methoxy Substitution: Modulates the electronic properties of the aromatic side chain and increases lipophilicity, while blocking metabolic hydroxylation at the susceptible meta position (a common clearance pathway for phenylalanine analogs).

Key Finding: Compared to native L-Phenylalanine, the

>50-fold increase in proteolytic half-life (

)

Mechanistic Insight: The "Dual-Lock" Stability System

To understand the superior resistance of

Proteolytic CleavageMetabolic Oxidation
A. Backbone Steric Occlusion ( -Methyl Effect)

Proteases like chymotrypsin require the peptide backbone to adopt a specific extended conformation (



  • Restricts Dihedral Angles: Locks the

    
     and 
    
    
    angles into helical regions (typically
    
    
    ), preventing the extended geometry required for cleavage.
  • Blocks Nucleophilic Attack: The quaternary center at

    
     physically shields the carbonyl carbon from the enzyme's catalytic triad (e.g., Ser-195 in chymotrypsin).
    
B. Side-Chain Electronic Modulation (3-Methoxy Effect)

The meta-methoxy group serves two roles:

  • Metabolic Blockade: Phenylalanine residues are often metabolized via hydroxylation at the meta or para positions. The methoxy group blocks the meta site, preventing formation of m-tyrosine metabolites.

  • Electronic Shielding: The electron-donating methoxy group alters the quadrupole moment of the aromatic ring, potentially reducing recognition by proteases that rely on specific

    
    -
    
    
    stacking interactions (e.g., chymotrypsin's hydrophobic pocket).
Diagram: Mechanism of Proteolytic Resistance

ProteolyticResistanceEnzymeProtease (e.g., Chymotrypsin)Active SiteNativePheNative L-Phe(Accessible Backbone)Enzyme->NativePheRapid CleavageStableAnalogα-Me-3-OMe-Phe(Resistant Complex)Enzyme->StableAnalogSteric Clash(No Cleavage)AlphaMeα-Methyl Group(Steric Shield)NativePhe->AlphaMeModification 1Methoxy3-Methoxy Group(Metabolic Block)NativePhe->MethoxyModification 2AlphaMe->StableAnalogBlocks NucleophilicAttackMethoxy->StableAnalogPreventsHydroxylation

Caption: The

Comparative Performance Analysis

The following table compares

Table 1: Proteolytic Stability and Biophysical Properties
CompoundStructure TypeProteolytic

(min)*
Relative StabilityConformational BiasMetabolic Liability
L-Phenylalanine (L-Phe) Native

-amino acid
~15 - 301x (Baseline)Flexible (Random Coil/Sheet)High (Hydroxylation)
D-Phenylalanine (D-Phe) Enantiomer> 1440 (24h)>50xDestabilizes

-helix (Left-handed)
Low (Chiral resistance)

-Methyl-Phe (Aib-like)

-tetrasubstituted
> 1200~40-50xStrong Helix Promoter (

)
Medium (Para-hydroxylation)
3-Methoxy-Phe Side-chain modified~45 - 60~2xFlexibleMedium (O-demethylation)

-Me-3-OMe-Phe
Dual-Modified > 2880 (48h) >100x Strong Helix Promoter Very Low

*Note: Half-life values are representative of in vitro stability assays using chymotrypsin at 1:100 enzyme:substrate ratio. Actual values depend on sequence context.

Key Advantages over Alternatives:
  • vs. D-Phe: While D-Phe offers excellent stability, it often disrupts the secondary structure of L-peptides (inducing

    
    -turns or destabilizing helices). 
    
    
    -Me-3-OMe-Phe maintains the L-configuration's overall topology while enforcing helicity, making it superior for helical epitope mimetics.
  • vs.

    
    -Me-Phe:  The addition of the 3-methoxy group increases lipophilicity (LogP) and prevents specific metabolic degradation pathways that might still affect the simple 
    
    
    -methyl analog in vivo.

Experimental Protocol: Validation of Stability

To verify the resistance of peptides containing

Materials
  • Enzyme:

    
    -Chymotrypsin (Sigma, Type II from bovine pancreas).
    
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.8.
    
  • Internal Standard: N-Acetyl-Tryptophan (or similar non-cleavable aromatic).

  • Detection: RP-HPLC (C18 column) or LC-MS.

Workflow Diagram

AssayWorkflowcluster_samplingSampling Loop (0, 15, 30, 60, 120, 240 min)Step1Substrate Preparation(1 mM Peptide in Buffer)Step2Enzyme Addition(Chymotrypsin 1:100 w/w)Step1->Step2Step3Incubation(37°C, Agitation)Step2->Step3Step4Aliquot RemovalStep3->Step4Step3->Step4TimepointsStep5Quench Reaction(1% TFA or Acetonitrile)Step4->Step5Step6HPLC/LC-MS Analysis(Quantify % Remaining)Step5->Step6Step7Data Calculation(Plot ln[Conc] vs Time -> k_obs)Step6->Step7

Caption: Standardized workflow for determining proteolytic half-life (

Step-by-Step Methodology
  • Preparation: Dissolve the test peptide (containing

    
    -Me-3-OMe-Phe) to a final concentration of 1 mM in Tris-HCl buffer.
    
  • Initiation: Add

    
    -chymotrypsin solution to achieve an enzyme-to-substrate ratio of 1:100 (w/w).
    
  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: Remove 50

    
    L aliquots at defined time points (
    
    
    min, and 24h).
  • Quenching: Immediately add 50

    
    L of 1% Trifluoroacetic acid (TFA) in acetonitrile to stop the reaction.
    
  • Analysis: Inject 20

    
    L onto an RP-HPLC C18 column. Monitor absorbance at 220 nm (peptide bond) and 280 nm (aromatic side chain).
    
  • Calculation: Determine the area under the curve (AUC) for the intact peptide. Plot

    
     vs. time. The slope 
    
    
    is the degradation rate constant.

    Synthesis & Availability Note

    While

    
    
    -methyl-3-methoxy-phenylalanine
    • Synthesis Route: Often achieved via the asymmetric alkylation of an alanine-derived Schiff base (e.g., using a Ni(II)-BPB complex) with 3-methoxy-benzyl bromide. This route ensures high enantiomeric purity (

      
      ).
      
    • Protecting Groups: For SPPS, ensure the

      
      -amino group is Fmoc-protected. The 3-methoxy group does not require protection.
      
    • Coupling: Due to the steric bulk at the

      
      -carbon, coupling efficiency is lower than standard amino acids.
      
      • Recommendation: Use high-efficiency coupling reagents like HATU or PyAOP (2x excess) and extended coupling times (2-4 hours) or double coupling cycles.

    References

    • Proteolytic Stability of -Methyl Amino Acids: Title: A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity. Source: BenchChem Guides.
    • Conformational Constraints of -Disubstituted Residues: Title: Conformational Analysis of Peptides Containing -Methyl-Aspartic Acid: A Compar
    • Properties of 3-Methoxy-Phenylalanine

      • Title: 3-Methoxy-D-Phenylalanine | C10H13NO3 | PubChem.[3]

      • Source: N
      • URL:[Link]

    • Enzym

      
      -Methylated Peptides: 
      
      • Title: Proteolytically stable peptides by incorporation of alpha-Tfm amino acids (Comparative context for alpha-substitution).[4]

      • Source: PubMed / J Pept Sci.
      • URL:[Link]

    • General Reference on N-Methyl and

      
      -Methyl Peptides: 
      
      • Title: N-Methylated -Amino Acids And Peptides: Synthesis And Biological Activity.
      • Source: ResearchG
      • URL:[Link]

    A Senior Application Scientist's Guide to the Crystal Structure Analysis of α-Methylated Peptidomimetics

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers at the forefront of drug discovery, peptidomimetics represent a powerful class of molecules that combine the target specificity of peptides with the enhanced stability and bioavailability of small molecules. A key strategy in their design is α-methylation—the substitution of the α-hydrogen with a methyl group. This seemingly minor modification imposes significant conformational constraints, profoundly influencing the molecule's three-dimensional structure and, consequently, its biological activity.[1]

    X-ray crystallography remains the definitive method for elucidating the precise atomic-level structure of these molecules, providing invaluable insights for structure-based drug design.[2] This guide offers a comparative analysis of the crystal structures of α-methylated peptidomimetics versus their non-methylated counterparts, provides detailed experimental protocols, and explains the causality behind key methodological choices to empower your research.

    The Structural Impact of α-Methylation: A Comparative Analysis

    The core principle behind α-methylation is the restriction of conformational freedom. In a standard peptide backbone, rotation is possible around the phi (φ) and psi (ψ) dihedral angles. The introduction of a second substituent on the α-carbon (the methyl group) creates steric hindrance that severely limits the permissible values for these angles.[1] This effect, sometimes referred to as the Thorpe-Ingold effect, channels the peptide backbone into well-defined secondary structures, most commonly helical folds.[3]

    Unlike their conformationally flexible non-methylated parent peptides, which can exist as an ensemble of structures in solution, α-methylated analogs are pre-organized into a more limited set of conformations. This reduction in conformational entropy is a primary reason why α-methylation is a potent strategy for stabilizing secondary structures like the 3₁₀-helix and the α-helix.[1][4] For example, studies on peptides containing Cα-methylhomophenylalanine show a strong preference for φ and ψ torsion angles within the helical region of the Ramachandran map, leading to β-bends and 3₁₀-helices.[5]

    This imposed rigidity is a significant advantage for crystallization. A molecule with fewer accessible conformations is more likely to pack into an ordered, repeating crystalline lattice. However, the influence of the α-methyl group is not always straightforward and can be context-dependent. The nature of the amino acid side chain also plays a critical role; for instance, peptides with α-methyl-Aspartic acid may exhibit lower α-helical content compared to those with hydrophobic α-methylated residues, as the polar side chain can introduce competing interactions.[1]

    FeatureNon-Methylated Peptide (e.g., L-Ala)α-Methylated Peptide (e.g., Aib)Causality & Implication
    Allowed φ/ψ Angles Broad regions of Ramachandran plotHighly restricted to helical regions (α and 3₁₀)The gem-dimethyl group sterically hinders rotation, reducing conformational flexibility.[1][4]
    Predominant Conformation Flexible, often random coil in short sequencesOrdered helical or turn structuresReduced conformational entropy favors specific, low-energy secondary structures.[3][5]
    Propensity to Crystallize Lower; conformational heterogeneity hinders ordered packingHigher; pre-organized structure facilitates lattice formationA homogenous conformational ensemble is a prerequisite for growing well-ordered crystals.
    Proteolytic Stability Susceptible to enzymatic cleavageHighly resistantThe methyl group sterically shields the amide bond from protease attack.[6]

    Experimental Workflow for Crystal Structure Determination

    Achieving high-resolution crystal structures of α-methylated peptidomimetics requires a systematic and rigorous approach. The following protocols are designed to be self-validating, with checkpoints to ensure success at each stage.

    G cluster_0 Peptide Preparation cluster_1 Crystallization cluster_2 Structure Determination a Synthesis & Purification (>95% Purity) b Purity & Identity Verification (HPLC, Mass Spec) a->b c High-Throughput Screening b->c d Hit Identification c->d e Condition Optimization d->e f Crystal Harvesting e->f g X-ray Diffraction Data Collection f->g h Data Processing & Scaling g->h i Phase Determination h->i j Model Building & Refinement i->j k Structure Validation & Deposition (PDB) j->k

    Caption: Experimental workflow for peptide crystallography.

    Protocol 1: Peptide Crystallization via Vapor Diffusion

    This protocol outlines the most common method for screening and optimizing crystallization conditions. The principle is to slowly bring a drop containing the peptide and a precipitant solution to a state of supersaturation, from which crystals may form.

    Rationale: The conformational rigidity of α-methylated peptides makes them excellent candidates for crystallization, but their synthesis can sometimes be challenging.[7] Therefore, starting with material of the highest possible purity (>95%) is non-negotiable, as impurities can inhibit nucleation and crystal growth.[8]

    Step-by-Step Methodology:

    • Peptide Preparation:

      • Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) protocols.[2] Note that coupling α,α-disubstituted amino acids can be sterically hindered and may require optimized coupling reagents or longer reaction times.[7]

      • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

      • Confirm the purity and identity of the final product using analytical HPLC and mass spectrometry. Lyophilize the pure peptide into a fluffy powder.

    • Solubilization and Screening:

      • Dissolve the lyophilized peptide in a suitable buffer (e.g., Tris or HEPES) or pure water to a concentration of 5-10 mg/mL.[9] The choice of solvent is critical and may require initial screening.

      • Prepare a 96-well crystallization plate for a sitting-drop or hanging-drop vapor diffusion experiment.[10] The reservoir of each well will contain 50-100 µL of a different crystallization screen condition (e.g., varying types and concentrations of precipitants like PEGs, salts, and buffers at different pH values).[9]

      • In the drop post (sitting-drop) or on a coverslip (hanging-drop), mix 0.5-1.0 µL of the peptide solution with an equal volume of the reservoir solution.[10]

      • Seal the plate and store it in a temperature-controlled environment (typically 18-20°C).[10]

    • Crystal Monitoring and Optimization:

      • Monitor the drops for crystal growth under a microscope daily for the first few days, and then periodically for several weeks.[9]

      • Once initial "hits" (small crystals or crystalline precipitate) are identified, perform optimization screens. This involves systematically varying the parameters around the successful condition (e.g., fine-tuning the precipitant concentration, pH, and peptide concentration) to grow larger, single, diffraction-quality crystals.

    Protocol 2: X-ray Diffraction Data Collection

    Rationale: To minimize radiation damage and obtain the highest quality data, diffraction experiments are typically performed on crystals flash-cooled in liquid nitrogen. A cryoprotectant is used to prevent the formation of crystalline ice, which would destroy the crystal lattice.

    Step-by-Step Methodology:

    • Crystal Harvesting:

      • Prepare a cryoprotectant solution. This is often the mother liquor (the solution the crystal grew in) supplemented with an agent like glycerol or ethylene glycol (typically 20-30% v/v).

      • Using a nylon loop of appropriate size, carefully remove a single crystal from the drop.

      • Quickly pass the crystal through the cryoprotectant solution to coat it. The goal is to replace the mother liquor surrounding the crystal with the cryo-solution.

      • Immediately plunge the loop and crystal into liquid nitrogen to flash-cool it.

    • Data Collection:

      • Mount the frozen crystal, still in its loop, onto the goniometer head of a diffractometer, which is maintained in a cold nitrogen stream (~100 K).

      • Center the crystal in the X-ray beam.

      • Collect a series of diffraction images while rotating the crystal. Modern synchrotron beamlines can often collect a complete dataset in minutes.

    • Data Processing:

      • Use specialized software (e.g., XDS, HKL2000) to process the raw diffraction images. This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of each reflection, and scaling the data from multiple images to create a final reflection file.[9]

    From Diffraction to 3D Structure: Solution and Refinement

    With a processed data file, the next step is to solve the "phase problem" and build an atomic model.

    G cluster_0 Core Principle cluster_1 Direct Consequences cluster_2 Structural & Crystallographic Outcomes a α-Methylation b Steric Hindrance a->b c Restricted φ/ψ Angles b->c d Conformational Rigidity c->d e Reduced Conformational Entropy d->e f Favored Helical Secondary Structure d->f g Improved Crystal Lattice Formation e->g h High-Quality 3D Structure g->h Higher Resolution Diffraction Data

    Caption: The causal link from α-methylation to a high-quality crystal structure.

    For small peptidomimetics, direct methods (as implemented in programs like SHELX) can often be used to determine the initial phases.[11][12] Once initial phases are obtained, an electron density map can be calculated. Model-building software like Coot is then used to trace the peptide chain and fit the amino acid residues into the electron density.[12]

    The initial model is then subjected to iterative rounds of refinement using software such as PHENIX or REFMAC.[12][13] Refinement aims to improve the fit of the atomic model to the experimental diffraction data while maintaining ideal chemical geometry (bond lengths, angles, etc.). The quality of the final model is assessed using metrics like R-work and R-free, and by validation tools that check for geometric outliers and consistency with known chemical principles. The final coordinates are then deposited in a public repository like the Protein Data Bank (PDB).[9][14]

    By providing an atomic-resolution snapshot, the crystal structure reveals the precise conformational effects of α-methylation, visualizing the torsion angles, hydrogen bonding networks, and crystal packing interactions that define the solid-state architecture of these powerful therapeutic candidates.

    References

    • Toniolo, C., Crisma, M., Formaggio, F., Broxterman, Q. B., & Kamphuis, J. (1996). Structural versatility of peptides from C alpha, alpha-disubstituted glycines: crystal-state conformational analysis of peptides from C alpha-methylhomophenylalanine, (alpha Me) Hph. PubMed. Available at: [Link]

    • Abell, A., Jones, M. A., & Neffe, A. T. (1998). α-Methylene tetrazole-based peptidomimetics: synthesis and inhibition of HIV protease. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

    • Checco, J. W., Daniels, D. S., & Gellman, S. H. (2016). Interplay between Cα Methylation and Cα Stereochemistry in the Folding Energetics of a Helix-Rich Miniprotein. PMC. Available at: [Link]

    • Spring, D. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. David Spring's group. Available at: [Link]

    • ResearchGate. (n.d.). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. ResearchGate. Available at: [Link]

    • Dani, R., & Loo, J. A. (2015). A Newcomer's Guide to Peptide Crystallography. PMC. Available at: [Link]

    • Cyclic Peptide DataBank (CPDB). (n.d.). CPDB. Available at: [Link]

    • Phenix. (n.d.). Phenix. Available at: [Link]

    • RSC Publishing. (2020). Conformational editing of intrinsically disordered protein by α-methylation. RSC Publishing. Available at: [Link]

    • Dipòsit Digital de la Universitat de Barcelona. (n.d.). Backbone N-modified peptides: beyond N-methylation. Available at: [Link]

    • APC. (2024). Peptide Crystallization: Techniques, Challenges, and Solutions. APC. Available at: [Link]

    • Creative Biostructure. (n.d.). Peptide Crystallization. Creative Biostructure. Available at: [Link]

    • Schrödinger. (n.d.). PrimeX. Schrödinger. Available at: [Link]

    • International Union of Crystallography. (n.d.). Databases. IUCr. Available at: [Link]

    • MDPI. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. MDPI. Available at: [Link]

    • Deutsche Gesellschaft für Kristallographie. (2015). Single crystal structure refinement software. Available at: [Link]

    • STAR Protocols. (2024). Protein purification, crystallization, and structure determination of transcription factor YhaJ in complex with DNT metabolites. STAR Protocols. Available at: [Link]

    • Cambrex. (n.d.). Crystallization Process Development: Peptide Crystallization Case Study. Cambrex. Available at: [Link]

    • International Union of Crystallography. (n.d.). Crystallographic software list. IUCr. Available at: [Link]

    • bioRxiv. (2020). Selective Peptidomimetic Inhibitors of NTMT1/2: Rational design, synthesis, characterization, and crystallographic studies. bioRxiv. Available at: [Link]

    • LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein. Available at: [Link]

    • Peptoid Data Bank. (n.d.). Peptoid Data Bank. Available at: [Link]

    • Digital Curation Centre. (n.d.). Crystallography. DCC. Available at: [Link]

    • Selvita. (n.d.). X-ray Crystallography. Selvita. Available at: [Link]

    • RCSB PDB. (2023). Crystallography Software. RCSB PDB. Available at: [Link]

    • PubMed. (n.d.). Crystal structures of peptides and modified peptides. PubMed. Available at: [Link]

    • NIH. (n.d.). Optimization of crystallization conditions for biological macromolecules. PMC. Available at: [Link]

    • PMC. (n.d.). Selective Peptidomimetic Inhibitors of NTMT1/2: Rational design, synthesis, characterization, and crystallographic studies. PMC. Available at: [Link]

    • PMC. (n.d.). PeptiSite: a structural database of peptide binding sites in 4D. PMC. Available at: [Link]

    • PMC. (n.d.). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. PMC. Available at: [Link]

    • PMC. (n.d.). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PMC. Available at: [Link]

    • bioRxiv. (2020). Selective Peptidomimetic Inhibitors of NTMT1/2: Rational design, synthesis, characterization, and crystallographic studies. bioRxiv. Available at: [Link]

    • PMC. (2023). Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides. PMC. Available at: [Link]

    Sources

    Safety Operating Guide

    Proper Disposal Procedures for Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Immediate Action

    Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine is a specialized, non-natural amino acid derivative used primarily in solid-phase peptide synthesis (SPPS).[1][2] While generally not classified as acutely toxic under GHS standards (unlike P-listed reagents), it must be managed as regulated chemical waste to ensure environmental compliance and laboratory safety.[1][2]

    Core Disposal Directive:

    • Do NOT dispose of in municipal trash or down the drain.[1][3][4]

    • Segregate from strong bases (e.g., piperidine) to prevent uncontrolled deprotection and heat generation.

    • Method: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

    Hazard Profile & Chemical Logic

    To dispose of this chemical safely, one must understand its reactivity profile. The "Fmoc" (9-fluorenylmethoxycarbonyl) group is base-labile .[1][2][5]

    • Reactivity Risk: The Fmoc group is designed to be removed by weak bases (e.g., 20% Piperidine).[5] If this solid waste is inadvertently mixed into a waste container with basic solutions, it can undergo rapid deprotection. This releases dibenzofulvene , which can polymerize or react further, potentially generating heat or pressure in a sealed waste drum.

    • Ecological Risk: As a synthetic phenylalanine derivative, its long-term aquatic toxicity is often uncharacterized.[1][2] Precautionary principles dictate preventing entry into water systems.[2][6]

    PropertyDescriptionDisposal Implication
    Physical State White to off-white powderDust generation risk; requires distinct solid waste stream.[1][2]
    Stability Stable under standard conditionsKeep cool and dry; segregate from oxidizers and bases.[1]
    Solubility Soluble in organic solvents (DMF, DMSO)Solutions must go to organic solvent waste, not aqueous.

    Step-by-Step Disposal Workflow

    Protocol A: Disposal of Pure Solid Substance

    Use this for expired shelf-life material or excess dry powder.[1][2]

    • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1][2] Ensure the lid seals tightly.

    • Transfer: Transfer the solid carefully to avoid dust. If the original container is intact, place the entire container inside the waste jar (overpacking).

    • Labeling: Apply a hazardous waste label.

      • Chemical Name: "Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine" (Do not use abbreviations like "Fmoc-AA").[1][2]

      • Hazard Checkbox: Check "Toxic" (as a precautionary default for synthetic intermediates) and "Irritant".

    • Storage: Store in the "Solid Organic Waste" satellite accumulation area (SAA).

    Protocol B: Disposal of Solutions (e.g., Reaction Mixtures)

    Use this for HPLC waste or dissolved reagents.

    • Solvent Identification: Determine the primary solvent.[1]

      • Halogenated (e.g., DCM): Dispose in "Halogenated Organic Waste" carboy.

      • Non-Halogenated (e.g., DMF, DMSO, MeOH): Dispose in "Non-Halogenated Organic Waste" carboy.

    • Compatibility Check: Ensure the waste carboy does NOT contain strong oxidizers.[1]

    • Rinsing: Triple rinse the original vessel with the compatible solvent and add rinsate to the waste carboy.

    Protocol C: Contaminated Consumables

    Gloves, weighing boats, and paper towels.

    • Segregation: Do not mix with "Sharps" (needles/blades).

    • Collection: Place in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness) or a dedicated solid waste drum.

    • Disposal: Seal with tape and label as "Debris contaminated with Fmoc-amino acids."[1][2]

    Visual Decision Tree (DOT Diagram)

    DisposalWorkflow Start Waste Generation: Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris SolidAction Place in HDPE Jar Label: 'Solid Organic Waste' Solid->SolidAction SolventCheck Identify Solvent Base Liquid->SolventCheck DebrisAction Double Bag (4 mil poly) Label: 'Chemically Contaminated Debris' Debris->DebrisAction Final Hand off to EHS / Incineration Service SolidAction->Final Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (DMF, DMSO, MeOH) SolventCheck->NonHalo HaloAction Halogenated Waste Carboy Halo->HaloAction NonHaloAction Non-Halogenated Waste Carboy NonHalo->NonHaloAction HaloAction->Final NonHaloAction->Final DebrisAction->Final

    Figure 1: Decision matrix for segregating Fmoc-amino acid waste streams based on physical state and solvent composition.

    Regulatory Compliance (RCRA & EPA Context)

    While this specific compound is not explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic), it falls under the "cradle-to-grave" responsibility of the generator.[1][2]

    • Waste Classification: Under RCRA (Resource Conservation and Recovery Act), this material is typically classified as Non-Regulated Chemical Waste unless it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity (D-codes).

    • Best Practice: Treat as Class 9 Miscellaneous Dangerous Goods for disposal purposes to ensure incineration.[1][2]

    • Documentation: Ensure the Safety Data Sheet (SDS) is accessible to the waste hauler.

    Compatibility Matrix for Waste Streams:

    Waste StreamCompatibility with Fmoc-AAAction
    Organic Solvents Compatible Safe to mix (unless strong bases present).[1][2]
    Aqueous Acid (pH < 2) Compatible Fmoc is acid-stable; safe to mix.[1][2]
    Aqueous Base (pH > 10) INCOMPATIBLE DO NOT MIX. Causes deprotection/reaction.[1][2]
    Oxidizers INCOMPATIBLE DO NOT MIX. Risk of fire/explosion.[1][2]

    Emergency Procedures

    Accidental Spill (Solid)[2]
    • PPE: Wear nitrile gloves, lab coat, and safety glasses.[3] If powder is fine/dusty, use an N95 mask.

    • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.[1]

    • Cleanup: Scoop up the material and place it in a waste jar. Wipe the area with soap and water.[3][6]

    • Disposal: Label the jar and cleanup materials as hazardous waste.

    Accidental Exposure[1]
    • Skin Contact: Wash with soap and copious amounts of water for 15 minutes.[1] Fmoc-amino acids can be mild irritants.[1][2]

    • Eye Contact: Flush eyes with water for 15 minutes.[1][2] Seek medical attention if irritation persists.

    References

    • PubChem. (n.d.).[2] Compound Summary: Fmoc-alpha-methyl-phenylalanine derivatives. National Library of Medicine.[2] Retrieved from [Link]

    • U.S. Environmental Protection Agency (EPA). (2025).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

    Sources

    Personal protective equipment for handling Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: Personal Protective Equipment (PPE) & Handling Protocol for Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine Content Type: Operational Safety & Logistics Guide Audience: Synthetic Chemists, Peptide Scientists, and Lab Managers

    Introduction: The Dual-Hazard Context

    Handling Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine requires a safety strategy that addresses two distinct phases: the solid phase (dust generation) and the solution phase (solvent permeation). While the amino acid itself is primarily a skin and respiratory irritant, the "alpha-methyl" steric hindrance often necessitates aggressive coupling conditions using polar aprotic solvents (DMF, NMP) and potent activators (HATU, COMU).

    Therefore, your PPE must not only block the amino acid but also resist the carrier solvents that act as vehicles for transdermal absorption. This guide prioritizes permeation resistance and particulate containment .

    Risk Assessment & Hazard Identification

    Before selecting PPE, we must quantify the risk based on the chemical's state.

    Hazard ClassGHS CodeDescriptionOperational Context
    Skin Irritation H315Causes skin irritation.[1][2]High risk during solubilization in DMF.
    Eye Irritation H319Causes serious eye irritation.[1][2]Risk from airborne dust or splash.[1][2][3]
    STOT-SE H335May cause respiratory irritation.[1][2][3]Risk during weighing of fine powder.
    Solvent Vector N/ACritical: DMF/NMP permeation.DMF can carry the Fmoc-AA through standard gloves.

    Senior Scientist Insight: Do not underestimate the "Vehicle Effect." While the Fmoc-AA is large (MW ~417 g/mol ) and lipophilic, dissolving it in DMF increases its bioavailability. If DMF penetrates your glove, it carries the dissolved allergen/irritant with it into the stratum corneum.

    PPE Selection Matrix

    This tiered system replaces generic "wear gloves" advice with specific material requirements based on breakthrough times.[4]

    Table 1: Task-Based PPE Specifications
    ComponentTier 1: Weighing (Solid) Tier 2: Solubilization & Synthesis (Liquid) Rationale
    Hand Protection Standard Nitrile (4-5 mil)High-Modulus Nitrile (Min. 8 mil) or Double-Gloved (Laminate inner + Nitrile outer)Standard nitrile degrades in DMF (<15 min). Thicker nitrile extends breakthrough time to >45 min [1].
    Respiratory N95 / P2 Respirator Fume Hood (Face velocity: 80-100 fpm)N95 protects against solid particulates; Fume hood is mandatory for solvent vapors.
    Eye Protection Safety Glasses (ANSI Z87.1)Chemical Splash Goggles Goggles prevent liquid bypass in case of splash/spatter.
    Body Defense Lab Coat (Cotton/Poly)Chemical-Resistant Apron (Tyvek/Polyethylene)Cotton absorbs spills; an apron provides an impervious barrier against DMF splashes.

    Operational Protocol: Safe Handling Workflow

    This protocol ensures product integrity (preventing hydrolysis) and operator safety.

    Phase A: Weighing (Solid Handling)
    • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Fmoc-protected amino acids are prone to static charge, causing powder to "jump" and disperse.

    • Taring: Tare the weighing boat before opening the source container to minimize open-air time.

    • Transfer: Use a stainless steel spatula. Avoid plastic spatulas which can generate static.

    Phase B: Solubilization (Liquid Handling)
    • Solvent Choice: Dissolve in DMF (Dimethylformamide) or NMP .

      • Note: The alpha-methyl group increases steric bulk, often requiring slightly higher dilution volumes or sonication to fully dissolve compared to standard Fmoc-Phe-OH.

    • Double-Glove Technique:

      • Inner Layer: Low-density polyethylene (PE) or Laminate (e.g., Silver Shield) – Chemical Barrier.

      • Outer Layer: Standard Nitrile – Mechanical Barrier & Grip.

      • Why? If the outer glove is splashed with DMF, strip it immediately. The inner liner protects you during the change [2].

    Visualization: Operational Workflow

    HandlingWorkflow Start Start: Fmoc-AA Handling RiskCheck Check State: Solid vs. Solution Start->RiskCheck Solid Solid (Powder) RiskCheck->Solid Liquid Solution (in DMF/NMP) RiskCheck->Liquid EngControl_S Engineering Control: Balance Enclosure / Powder Hood Solid->EngControl_S PPE_S PPE: N95 + 4mil Nitrile EngControl_S->PPE_S Action_S Action: Anti-static Weighing PPE_S->Action_S EngControl_L Engineering Control: Chemical Fume Hood Liquid->EngControl_L PPE_L PPE: Double Glove (Laminate Inner + Nitrile Outer) EngControl_L->PPE_L Action_L Action: Dissolution & Coupling PPE_L->Action_L

    Caption: Decision logic for PPE selection based on physical state (Solid vs. Solution).

    Disposal & Decontamination

    Proper disposal is critical because Fmoc removal generates dibenzofulvene (DBF) , which can polymerize. Furthermore, waste streams must be segregated to prevent dangerous chemical reactions (e.g., mixing acids with organic bases).

    Waste Segregation Rules
    • Solid Waste: Contaminated weighing boats, paper towels, and solid Fmoc-AA residue must go into Hazardous Solid Waste . Do not use regular trash.

    • Liquid Waste A (Non-Halogenated Organic): Solutions containing DMF, Piperidine, and Fmoc byproducts.

      • Warning: Do not mix with acidic waste (TFA cleavage cocktails).[5] The heat of neutralization can pressurize containers [3].

    • Liquid Waste B (Halogenated): If DCM (Dichloromethane) was used for washes.

    Visualization: Disposal Logic

    DisposalLogic Waste Waste Generated Type Identify Type Waste->Type Solid Solid / Consumables Type->Solid Liquid Liquid Mixture Type->Liquid Bin_Solid Bin: Hazardous Solid Waste Solid->Bin_Solid Check_Hal Contains DCM? Liquid->Check_Hal Bin_Halo Bin: Halogenated Organic Waste Check_Hal->Bin_Halo Yes Bin_NonHalo Bin: Non-Halogenated (DMF/Piperidine) Check_Hal->Bin_NonHalo No

    Caption: Segregation workflow to prevent incompatibility events in waste streams.

    Emergency Response Procedures

    • Eye Contact: Flush immediately with water for 15 minutes.[1][2] Hold eyelids open. The mechanical action of flushing is more important than the water temperature.

    • Skin Contact (Solvent Exposure):

      • Do not use solvents (ethanol/acetone) to wash the skin; this increases absorption.

      • Wash with mild soap and copious water.

      • If redness persists, seek medical attention (bring the SDS).

    • Spill (Solid): Dampen a paper towel with water (not solvent) to wipe up powder without creating dust.

    • Spill (Liquid in DMF): Cover with absorbent pads. Dispose of pads as hazardous solid waste.

    References

    • University of Pennsylvania, EH&S. (2022). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (Nitrile breakthrough times for DMF are typically <15 mins for 4-mil gloves).

    • Yale University, EHS. (2022). Kimberly-Clark Nitrile Gloves Chemical Resistance Guide.

    • BenchChem. (2025).[5][6] Navigating the Complexities of Fmoc Chemistry Waste: A Guide to Proper Disposal.

    • AK Scientific. (2024). Safety Data Sheet: Fmoc-l-3-methoxyphenylalanine.[1] (Used as a proxy for H-code verification).

    Sources

    ×

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
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    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine
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    Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.